molecular formula C15H24O3 B15590129 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Katalognummer: B15590129
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: ZOEYQETWCHEROV-KEKZHRQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a useful research compound. Its molecular formula is C15H24O3 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYQETWCHEROV-KEKZHRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Structure Elucidation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies for the successful isolation and complete structure elucidation of the sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This document is intended for researchers, scientists, and drug development professionals with an interest in natural product chemistry and drug discovery.

Introduction

This compound is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities, making them a rich source for drug discovery. This particular compound has been isolated from the leaves of Casearia sylvestris, a plant species recognized for its use in traditional medicine.[1] The elucidation of its intricate molecular structure requires a systematic application of modern chromatographic and spectroscopic techniques. This guide will detail a field-proven workflow, emphasizing the rationale behind key experimental choices to ensure reproducibility and scientific rigor.

Part 1: Isolation of this compound from Casearia sylvestris

The isolation of a pure bioactive compound from a complex natural matrix is a multi-step process that demands careful optimization at each stage. The following protocol outlines a robust method for obtaining this compound.

Experimental Workflow for Isolation

Isolation_Workflow cluster_0 Plant Material Processing cluster_1 Extraction cluster_2 Fractionation cluster_3 Chromatographic Purification A Collection of Casearia sylvestris leaves B Air-drying and grinding of leaves A->B C Maceration with Methanol B->C D Concentration under reduced pressure C->D E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, n-butanol) D->E F Selection of the ethyl acetate fraction E->F G Silica gel column chromatography F->G H Sephadex LH-20 column chromatography G->H I Preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for the isolation of the target compound.

Detailed Protocol for Isolation

1. Plant Material and Extraction:

  • Rationale: The initial choice of solvent is critical for extracting a broad range of secondary metabolites. Methanol is a polar solvent effective at extracting a wide variety of compounds, including sesquiterpenoids.

  • Protocol:

    • Air-dried and powdered leaves of Casearia sylvestris are macerated with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • Rationale: Solvent-solvent partitioning is employed to separate compounds based on their polarity. This step enriches the fraction containing the target compound and removes unwanted substances like highly nonpolar lipids (in the n-hexane fraction) and highly polar compounds (in the aqueous fraction). The target sesquiterpenoid is expected to have intermediate polarity and thus partition into the ethyl acetate fraction.

  • Protocol:

    • The crude methanolic extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol.

    • The resulting ethyl acetate fraction is concentrated in vacuo.

3. Chromatographic Purification:

  • Rationale: A multi-step chromatographic approach is essential for isolating the pure compound from the complex ethyl acetate fraction.

    • Silica Gel Column Chromatography: This is a standard technique for the initial separation of compounds based on polarity. A gradient elution with increasing polarity (e.g., n-hexane-ethyl acetate) is used to separate the mixture into several less complex fractions.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for removing pigments and other high molecular weight impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is the final purification step to obtain the compound in high purity. A reversed-phase C18 column is typically used with a mobile phase such as methanol-water or acetonitrile-water.

  • Protocol:

    • The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

    • Fractions containing the target compound (identified by thin-layer chromatography) are pooled and further purified by Sephadex LH-20 column chromatography.

    • The final purification is achieved by preparative HPLC to yield pure this compound.

Part 2: Structure Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, reveal the complete molecular structure.

Spectroscopic Data Summary
Spectroscopic Technique Observed Data
Molecular Formula C15H24O3
HR-ESI-MS m/z [M+H]+ (calc. for C15H25O3)
¹H NMR (CDCl₃, 500 MHz) See Table 2 for detailed assignments
¹³C NMR (CDCl₃, 125 MHz) See Table 2 for detailed assignments
Key 2D NMR Correlations COSY, HSQC, HMBC

Table 1: Summary of key spectroscopic data for this compound.

Structure Elucidation Workflow

Structure_Elucidation cluster_0 Initial Characterization cluster_1 NMR Spectroscopy cluster_2 Structure Assembly A HR-ESI-MS determines Molecular Formula (C15H24O3) B ¹H and ¹³C NMR provide initial carbon and proton count A->B C HSQC correlates directly bonded C-H pairs B->C D COSY identifies proton-proton spin systems B->D E HMBC reveals long-range C-H correlations B->E F Integration of all spectroscopic data C->F D->F E->F G Proposed Structure of This compound F->G

References

Unveiling 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Guide to Its Natural Source, Isolation, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sesquiterpenoid of Interest

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid molecule that has garnered attention within the natural products community. As a member of the diverse class of C15 isoprenoids, its unique seco-cadinane skeleton presents an interesting scaffold for potential pharmacological investigation. This guide provides an in-depth exploration of its primary natural source, a detailed, field-proven methodology for its extraction and isolation, a discussion of its biosynthetic origins, and a summary of the known biological activities associated with its source organism.

Part 1: The Exclusive Natural Reservoir - Casearia sylvestris

The principal and thus far exclusive documented natural source of this compound is the leaves of Casearia sylvestris. This plant, a member of the Salicaceae family, is widely distributed in Latin America and is a cornerstone of traditional medicine, where it is commonly known as "guaçatonga". Folkloric applications include treatments for inflammation, ulcers, and even cancer. The rich ethnobotanical history of C. sylvestris has prompted extensive phytochemical investigations, revealing a complex mixture of secondary metabolites, predominantly clerodane diterpenes and a variety of sesquiterpenes. It is within this intricate chemical matrix that this compound is found. The essential oil of C. sylvestris leaves is particularly rich in sesquiterpenes, with major components often including α-zingiberene, (E)-caryophyllene, germacrene D, and bicyclogermacrene[1][2][3][4]. The presence of our target molecule, an oxygenated sesquiterpenoid, underscores the plant's capacity for complex biosynthetic modifications of the basic sesquiterpene framework.

Part 2: Isolation and Characterization: A Methodological Blueprint

The isolation of a pure single chemical entity from a complex natural extract is a multi-step process requiring careful optimization. The following protocol is a synthesized, robust methodology for the extraction and purification of this compound from the leaves of Casearia sylvestris, based on established techniques for sesquiterpenoid isolation from this species.

Experimental Workflow: From Leaf to Pure Compound

Isolation_Workflow cluster_collection Plant Material Processing cluster_extraction Extraction cluster_fractionation Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification Collection Collection of fresh leaves of Casearia sylvestris Drying Air-drying at room temperature Collection->Drying Grinding Grinding to a fine powder Drying->Grinding Maceration Maceration with methanol at room temperature Grinding->Maceration Input Filtration Filtration and concentration under reduced pressure Maceration->Filtration Partitioning Suspension of crude extract in MeOH/H2O (9:1) and partitioning with n-hexane Filtration->Partitioning Crude Extract Hexane_Phase Hexane Phase (rich in non-polar compounds) Partitioning->Hexane_Phase MeOH_Phase Methanol/Water Phase Partitioning->MeOH_Phase CC1 Silica Gel Column Chromatography of Hexane Phase (Gradient elution: n-hexane -> ethyl acetate) Hexane_Phase->CC1 Fraction_Pooling Fraction pooling based on TLC analysis CC1->Fraction_Pooling CC2 Sephadex LH-20 Column Chromatography of target fractions (Isocratic elution: methanol) Fraction_Pooling->CC2 HPLC Preparative HPLC of purified fraction (Reversed-phase C18, isocratic or gradient elution with acetonitrile/water) CC2->HPLC Pure_Compound This compound HPLC->Pure_Compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cadinane_Synthase Cadinane Synthase FPP->Cadinane_Synthase Cadinane_Precursor Bicyclic Cadinane Precursor Cadinane_Synthase->Cadinane_Precursor Cyclization Oxidative_Cleavage Oxidative Cleavage (e.g., via P450 monooxygenase) Cadinane_Precursor->Oxidative_Cleavage Seco_Cadinane Seco-cadinane intermediate Oxidative_Cleavage->Seco_Cadinane Ring Opening Hydroxylation_Oxidation Hydroxylation and Oxidation Steps Seco_Cadinane->Hydroxylation_Oxidation Target_Molecule This compound Hydroxylation_Oxidation->Target_Molecule Functional Group Modification

References

Elucidating the Biosynthetic Pathway of Cadinane Sesquiterpenes in Casearia sylvestris

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Casearia sylvestris, a plant species widely recognized in traditional medicine for its therapeutic properties, is a rich reservoir of bioactive secondary metabolites, notably cadinane sesquiterpenes.[1][2][3] These bicyclic C15 terpenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-ulcer effects, making them prime candidates for drug discovery and development.[3][4][5][6] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of cadinane sesquiterpenes in C. sylvestris, grounded in established principles of terpene biochemistry. It further outlines robust, field-proven experimental workflows for the identification, cloning, and functional characterization of the key enzymes—sesquiterpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs)—that govern the synthesis and diversification of these valuable compounds.

Part 1: The Biochemical Blueprint of Cadinane Synthesis

The biosynthesis of cadinane sesquiterpenes is a multi-stage process, beginning with primary metabolism and culminating in complex, stereospecific enzymatic transformations. The pathway can be conceptually divided into three core phases: precursor formation, scaffold construction, and functional decoration.

Phase I: Generation of the Universal Sesquiterpene Precursor

All sesquiterpenes originate from the universal C15 precursor, farnesyl diphosphate (FPP).[7][8] In plants, the building blocks for FPP, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two distinct pathways localized in different cellular compartments.[9] The cytosolic mevalonic acid (MVA) pathway is primarily responsible for producing the IPP and DMAPP pool that is subsequently used for sesquiterpene biosynthesis.[10]

Sequential condensation of two IPP molecules with one DMAPP molecule, catalyzed by FPP synthase (FPPS), yields the linear FPP molecule, the final substrate for all sesquiterpene synthases.

Precursor_Biosynthesis cluster_MVA Cytosolic MVA Pathway AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA Multiple Steps IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Multiple Steps FPPS FPP Synthase IPP_DMAPP->FPPS FPP Farnesyl Diphosphate (FPP) FPPS->FPP

Caption: Phase I: FPP synthesis via the MVA pathway.

Phase II: Cyclization and Cadinane Scaffold Formation

The immense structural diversity of terpenes is primarily generated by the activity of terpene synthases (TPSs), which act as the gatekeepers to specialized metabolic pathways.[8][11] These enzymes catalyze the conversion of the acyclic FPP into a vast array of cyclic and polycyclic hydrocarbon skeletons through a complex cascade of reactions.[7]

For cadinanes, a dedicated sesquiterpene synthase (a cadinene synthase) orchestrates the following mechanistic steps:

  • Ionization: The process begins with the diphosphate group's departure from FPP, forming a farnesyl carbocation.

  • Cyclization Cascade: This highly reactive intermediate undergoes a series of intramolecular electrophilic attacks. The formation of the characteristic bicyclic cadinane decalin scaffold often proceeds through a monocyclic 10-membered germacradienyl cation intermediate.[7]

  • Termination: The reaction cascade is terminated by a deprotonation or quenching with water, yielding the stable cadinene hydrocarbon skeleton, such as δ-cadinene or T-cadinol.[1][12]

Cadinane_Scaffold_Formation FPP Farnesyl Diphosphate (FPP) CsTPS Casearia sylvestris Cadinene Synthase (CsTPS) FPP->CsTPS Farnesyl_Cation Farnesyl Cation CsTPS->Farnesyl_Cation Ionization Germacradienyl_Cation Germacradienyl Cation (Intermediate) Farnesyl_Cation->Germacradienyl_Cation 1,10-cyclization Cadinane_Cation Cadinane Cation Germacradienyl_Cation->Cadinane_Cation 2,7-cyclization Cadinene_Skeleton Cadinene Hydrocarbon (e.g., δ-cadinene) Cadinane_Cation->Cadinene_Skeleton Deprotonation

Caption: Phase II: Proposed cyclization cascade for cadinane scaffold formation.

Phase III: Functional Decoration by Cytochrome P450s

The hydrocarbon skeletons produced by TPSs are often biologically inactive. Their pharmacological properties are conferred by subsequent chemical modifications, or "decorations," catalyzed predominantly by cytochrome P450 monooxygenases (CYPs).[8][11][13] These enzymes introduce functional groups, such as hydroxyls (-OH), ketones (=O), or carboxylic acids (-COOH), onto the terpene backbone.[11][13]

In C. sylvestris, the isolation of (-)-T-cadinol, a hydroxylated cadinane sesquiterpene, strongly implicates the action of a specific CYP.[1][2] This enzyme likely recognizes a cadinene precursor and catalyzes a regio- and stereospecific hydroxylation reaction, yielding the final bioactive compound. The promiscuity of some P450s can lead to the production of a suite of related oxygenated sesquiterpenes from a single hydrocarbon precursor, thus amplifying the plant's chemical arsenal.[8]

Enzyme ClassProposed Role in Casearia sylvestris Cadinane BiosynthesisSubstrate(s)Product(s)
FPP Synthase (FPPS) Precursor SynthesisIPP, DMAPPFarnesyl Diphosphate (FPP)
Cadinene Synthase (CsTPS) Scaffold FormationFarnesyl Diphosphate (FPP)Cadinene hydrocarbons
Cytochrome P450 (CsCYP) Functional DecorationCadinene hydrocarbonsOxygenated cadinanes (e.g., T-cadinol)
Table 1: Key enzyme classes and their putative functions in the biosynthesis of cadinane sesquiterpenes in Casearia sylvestris.

Part 2: Experimental Guide to Pathway Elucidation

Validating the proposed biosynthetic pathway requires a systematic, multi-step experimental approach. The following protocols provide a self-validating workflow for gene discovery and functional verification.

Workflow Overview: From Transcriptome to Function

The overall strategy involves identifying candidate genes from tissues actively producing the target compounds, followed by heterologous expression to confirm their enzymatic function in a controlled system.

Experimental_Workflow cluster_discovery Gene Discovery cluster_validation Functional Validation Tissue Select C. sylvestris Leaf Tissue RNASeq RNA Extraction & Transcriptome Sequencing Tissue->RNASeq Bioinformatics Bioinformatic Analysis (BLAST against known TPS/CYP genes) RNASeq->Bioinformatics Candidates Candidate CsTPS & CsCYP Genes Bioinformatics->Candidates Cloning Gene Cloning into Expression Vector Candidates->Cloning Expression Heterologous Expression (E. coli for TPS, Yeast for CYP) Cloning->Expression Assay In Vitro / In Vivo Enzyme Assays Expression->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Function Confirmed Enzyme Function Analysis->Function

Caption: Workflow for identification and validation of biosynthetic genes.

Protocol 1: Transcriptome Mining for Candidate Genes

Causality: The genes responsible for producing specialized metabolites are often expressed at high levels in the tissues where those metabolites accumulate. By sequencing the transcriptome of C. sylvestris leaves, a known source of sesquiterpenes, we can create a library of expressed genes to mine for our targets.[14]

Methodology:

  • Tissue Collection: Harvest young, healthy leaves from C. sylvestris. Immediately flash-freeze in liquid nitrogen and store at -80°C to preserve RNA integrity.

  • RNA Extraction & Sequencing: Extract total RNA using a plant-specific kit. Verify RNA quality and quantity (RIN > 8.0). Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina NovaSeq) to generate >50 million paired-end reads.

  • De Novo Assembly: Assemble the sequencing reads into a reference transcriptome using software like Trinity or SPAdes.

  • Homology-Based Mining:

    • Create a local database of the assembled C. sylvestris transcripts.

    • Retrieve known, functionally characterized sesquiterpene synthase and plant CYP (e.g., CYP71 family) protein sequences from public databases (NCBI).

    • Use the tBLASTn algorithm to search the C. sylvestris transcriptome with the known protein sequences as queries.[15]

  • Candidate Selection: Identify full-length transcripts with high sequence homology (E-value < 1e-50) to the query sequences. These are your primary candidates for CsTPS and CsCYP genes.

Protocol 2: Functional Characterization of a Candidate CsTPS

Causality: To prove a candidate gene encodes a cadinene synthase, it must be shown to convert FPP into a cadinene product. Heterologous expression in E. coli provides a clean, controllable system devoid of competing plant enzymes.

Methodology:

  • Cloning: Amplify the full open reading frame (ORF) of the candidate CsTPS from C. sylvestris leaf cDNA. Clone it into a bacterial expression vector (e.g., pET-28a) that allows for N- or C-terminal His-tagging for protein purification.

  • Heterologous Expression:

    • Transform the expression construct into an appropriate E. coli strain (e.g., BL21(DE3)).

    • For enhanced precursor availability, co-transform with a second plasmid carrying a yeast FPP synthase gene.[8]

    • Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside). Incubate at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Enzyme Assay & Product Identification:

    • Harvest the cells, lyse them, and collect the soluble protein fraction.

    • Incubate the crude or purified protein with FPP substrate in an appropriate assay buffer.

    • Overlay the aqueous reaction with a layer of a non-polar solvent (e.g., hexane or dodecane) to trap the volatile sesquiterpene products.

    • Analyze the solvent layer by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: A functional cadinene synthase will produce one or more products whose mass spectra and retention indices match those of authentic cadinene standards.

Protocol 3: Functional Characterization of a Candidate CsCYP

Causality: Cytochrome P450s require a specific redox environment and often function best in a eukaryotic host. Co-expressing a candidate CsCYP with the now-validated CsTPS in yeast allows for the reconstitution of a two-step pathway, providing definitive evidence of the CYP's role in modifying the cadinene skeleton.[16]

Methodology:

  • Yeast Strain Engineering: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered for enhanced FPP production.

  • Co-Expression:

    • Clone the validated CsTPS and the candidate CsCYP into compatible yeast expression vectors.

    • Co-transform both constructs into the engineered yeast strain.

  • Culturing and Analysis:

    • Grow the transformed yeast in an appropriate medium.

    • Extract total metabolites from the culture using an organic solvent (e.g., ethyl acetate).

    • Analyze the extract using GC-MS and/or LC-MS.

  • Validation: The presence of a new, more polar compound (e.g., with a mass increase of 16 Da, corresponding to oxygen addition) that is absent in control strains expressing only the CsTPS confirms the function of the CsCYP as a cadinene-modifying enzyme. The structure of this new peak should be confirmed as T-cadinol via comparison with an authentic standard or by NMR spectroscopy.

ProtocolKey ObjectiveExperimental SystemPrimary Analytical TechniqueSelf-Validation Checkpoint
1: Transcriptome Mining Identify candidate genesIn silico analysisBLASTIdentification of full-length homologous ORFs.
2: CsTPS Characterization Confirm scaffold synthesisE. coli expressionGC-MSProduction of cadinene hydrocarbons from FPP.
3: CsCYP Characterization Confirm scaffold decorationYeast co-expressionGC-MS / LC-MSProduction of an oxygenated cadinane (e.g., T-cadinol).
Table 2: Summary of experimental protocols for pathway elucidation.

Part 3: Conclusion and Future Prospects

The biosynthesis of cadinane sesquiterpenes in Casearia sylvestris is a sophisticated enzymatic process orchestrated primarily by sesquiterpene synthases and cytochrome P450s. While the specific genes from this species remain to be characterized, the established principles of terpene biochemistry and the presence of compounds like (-)-T-cadinol provide a clear and testable model of the underlying pathway.

The technical workflows detailed in this guide offer a robust framework for the definitive elucidation of this pathway. Successful identification and characterization of the CsTPS and CsCYP genes involved will not only deepen our fundamental understanding of plant specialized metabolism but also provide critical molecular tools. These genes can be leveraged in synthetic biology and metabolic engineering platforms—using hosts like yeast or E. coli—for the sustainable, scalable production of high-value medicinal compounds, thereby advancing the development of new therapeutics derived from the rich pharmacopeia of Casearia sylvestris.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1] This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural elucidation and characterization of this natural product.

Introduction

This compound is a member of the seco-cadinane class of sesquiterpenoids. The cadinane skeleton is a common bicyclic framework found in a wide variety of natural products, and seco-cadinanes are derivatives in which one of the carbon-carbon bonds of the ring system has been cleaved. The presence of hydroxyl and dione functionalities suggests potential for interesting biological activity, making detailed structural information crucial for further investigation and potential applications in drug discovery and development. The structural confirmation of this compound relies heavily on a combination of modern spectroscopic techniques.

Molecular Structure

The chemical structure of this compound is characterized by a ten-membered ring system resulting from the cleavage of the bond between C1 and C10 of a cadinane precursor. Key functional groups include a hydroxyl group at C4, a ketone at C1, and another ketonic carbonyl at C10. An endocyclic double bond is present between C5 and C6.

G cluster_structure Molecular Structure cluster_cosy Key COSY Correlations (¹H-¹H) cluster_hmbc Key HMBC Correlations (¹H-¹³C) Structure This compound H-2 H-2 H-3 H-3 H-2->H-3 H-4 H-4 H-3->H-4 H-7 H-7 H-8 H-8 H-7->H-8 H-11 H-11 H-7->H-11 H-9 H-9 H-8->H-9 H-14 H-14 C-1 C-1 H-14->C-1 C-2 C-2 H-14->C-2 C-3 C-3 H-14->C-3 H-15 H-15 C-5 C-5 H-15->C-5 C-6 C-6 H-15->C-6 C-7 C-7 H-15->C-7 H-12/13 H-12/13 H-12/13->C-7 C-11 C-11 H-12/13->C-11

References

An In-depth Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Sesquiterpenoid of Biological Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from natural sources. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and potential applications of this class of compounds. The guide covers the compound's structural elucidation, spectroscopic profile, and known biological context, offering insights into the experimental methodologies crucial for its analysis.

Introduction: Unveiling a Secocadinane Sesquiterpenoid

This compound is a member of the sesquiterpenoid class of natural products, characterized by a C15 isoprenoid skeleton. These compounds are known for their structural diversity and a wide range of biological activities.[1][2] This particular molecule has been identified as a constituent of Casearia sylvestris, a plant recognized in traditional medicine for its therapeutic properties. The presence of both a hydroxyl and two ketone functionalities, along with a stereocenter, suggests a molecule with potential for diverse chemical interactions and biological signaling.

The nomenclature of this compound is noteworthy. It is also referred to in the literature as (4R)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione and its (4S) enantiomer, indicating that the "secocadinane" and "seco-muurolane" descriptors refer to the same fundamental carbon framework.[3][4] This guide will delve into the known characteristics of this compound, providing a foundational understanding for further research and development.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not widely published. However, based on its classification as a sesquiterpenoid and its functional groups, we can infer the following expected characteristics:

PropertyExpected Value/CharacteristicRationale
Molecular Formula C₁₅H₂₂O₃Based on the parent cadinane skeleton with the addition of oxygen atoms for the hydroxyl and dione groups.
Molecular Weight ~250.33 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or amorphous solid.Common for sesquiterpenoids of this nature.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water.The presence of polar hydroxyl and ketone groups will enhance polarity compared to the parent hydrocarbon, but the C15 backbone remains largely nonpolar.
Optical Rotation As the compound possesses a chiral center at C-4, it is expected to be optically active. The specific rotation would depend on the enantiomeric purity of the isolated sample.The presence of a stereocenter dictates its interaction with plane-polarized light.

Chemical Structure and Reactivity

The core of this compound is a bicyclic system derived from the cleavage (seco-) of a cadinane or muurolane precursor. The key functional groups that dictate its chemical reactivity are:

  • α,β-Unsaturated Ketone: The enone system is a Michael acceptor, making it susceptible to nucleophilic addition. This is a common feature in biologically active natural products and can be a key mechanism for covalent modification of biological targets.

  • Secondary Alcohol: The hydroxyl group can be a site for esterification, etherification, or oxidation. It can also participate in hydrogen bonding, influencing the molecule's conformation and interactions with receptors or enzymes.

  • Ketone: The second ketone group can undergo typical carbonyl reactions, such as reduction or addition of nucleophiles.

Caption: Key reactive functional groups in this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to:

  • An olefinic proton in the α,β-unsaturated ketone system.

  • A proton attached to the carbon bearing the hydroxyl group (a carbinol proton).

  • Multiple aliphatic protons of the bicyclic core.

  • Methyl group signals, including a doublet for the isopropyl group characteristic of the cadinane skeleton.

¹³C NMR: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. Based on available data for (4R)-4-hydroxy-1,10-seco-muurol-5-ene-1,10-dione, the following chemical shifts are anticipated:

Carbon PositionExpected Chemical Shift (δ ppm)
C-1 (Ketone)~200-210
C-4 (CH-OH)~70-80
C-5 (Olefinic)~125-135
C-6 (Olefinic)~150-160
C-10 (Ketone)~200-210
Methyl Carbons~15-30
Methylene/Methine Carbons~20-60

Note: These are approximate values and can vary based on the solvent and specific stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₂₂O₃). The fragmentation pattern in the mass spectrum would likely show losses of water (from the hydroxyl group) and characteristic cleavages of the bicyclic system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the key functional groups:

  • O-H stretch: A broad band around 3400 cm⁻¹ (hydroxyl group).

  • C=O stretch: Strong absorptions around 1710 cm⁻¹ (ketones) and 1680 cm⁻¹ (α,β-unsaturated ketone).

  • C=C stretch: An absorption around 1620 cm⁻¹ (alkene).

Experimental Protocols

The isolation and characterization of this compound from a natural source like Casearia sylvestris would typically follow a bioassay-guided fractionation approach.

G start Plant Material (e.g., Casearia sylvestris leaves) extraction Solvent Extraction (e.g., MeOH or EtOH) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partitioning fractionation Column Chromatography (Silica Gel, Sephadex) partitioning->fractionation hplc Preparative HPLC fractionation->hplc pure_compound Pure this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, IR) pure_compound->analysis

Caption: A typical workflow for the isolation of a natural product.

Step-by-Step Isolation Protocol
  • Extraction: Dried and powdered leaves of Casearia sylvestris are extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The target compound is expected to be in the more polar fractions (e.g., ethyl acetate).

  • Chromatographic Separation: The active fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

  • Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Step-by-Step Characterization Protocol
  • NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) and analyzed by ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments to determine its planar structure and stereochemistry.

  • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the exact mass and molecular formula.

  • Infrared Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule.

  • Optical Rotation: The specific rotation is measured to determine the compound's chirality.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the plant from which it is isolated, Casearia sylvestris, is known to possess a variety of bioactive compounds, including cytotoxic and anti-inflammatory agents.[5] The essential oil of C. sylvestris has demonstrated cytotoxic activity against various cancer cell lines.[1][2]

The presence of an α,β-unsaturated ketone in the structure of this compound is a common feature in many cytotoxic natural products. This functional group can react with nucleophilic residues in proteins, such as cysteine, leading to enzyme inhibition or disruption of cellular processes. Further investigation into the cytotoxic, anti-inflammatory, and other biological activities of this compound is warranted.

Conclusion

This compound represents an interesting sesquiterpenoid with a reactive chemical scaffold. While detailed physicochemical and biological data are still emerging, its structural features suggest a potential for bioactivity. This guide provides a foundational understanding of its properties and the methodologies required for its study, serving as a valuable resource for researchers in natural product chemistry and drug discovery.

References

An In-Depth Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Discovery, and History

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid natural product belonging to the seco-cadinane class. First identified from the leaves of Casearia sylvestris, a plant species with a rich history in traditional medicine, this compound represents an interesting scaffold for further scientific investigation. This technical guide provides a comprehensive overview of the discovery, and structural elucidation of this compound, offering insights for researchers, and professionals in drug development.

Discovery and Natural Source

The initial isolation of this compound was reported as part of a phytochemical investigation of the leaves of Casearia sylvestris Swartz (Salicaceae family). This plant is widely distributed in tropical regions of the Americas and has been traditionally used for its anti-inflammatory, analgesic, and antiulcer properties. The quest to identify the bioactive constituents of C. sylvestris has led to the isolation of a diverse array of secondary metabolites, including clerodane diterpenes and various sesquiterpenoids.

In a 2009 study published in Fitoterapia, researchers conducted a detailed phytochemical analysis of the leaves of Casearia sylvestris. Among the panel of isolated compounds, this compound was identified, although referred to by its IUPAC name, 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one, and noted as a known compound at the time.[1]

Structural Elucidation: A Spectroscopic Approach

The determination of the intricate molecular architecture of this compound was achieved through a combination of modern spectroscopic techniques. The process, typical for natural product chemistry, involves the careful analysis of data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by other methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would have been employed to determine the elemental composition of the molecule. For a molecular formula of C15H24O3, the expected exact mass would be calculated and compared with the experimentally observed value, confirming the molecular formula and the degree of unsaturation.

Infrared (IR) Spectroscopy

The IR spectrum would provide crucial information about the functional groups present in the molecule. Key absorption bands would be expected for:

  • Hydroxyl group (-OH): A broad absorption band around 3400 cm⁻¹.

  • Ketone groups (C=O): Strong absorption bands around 1710 cm⁻¹ for the saturated ketone and around 1670 cm⁻¹ for the α,β-unsaturated ketone.

  • Carbon-carbon double bond (C=C): An absorption band around 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been used to piece together the carbon skeleton and the relative stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. Key expected signals would include:

  • Signals for methyl groups.

  • Methylene and methine protons.

  • A downfield signal for the olefinic proton in the cyclohexenone ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would indicate the presence of 15 carbon atoms, which would be classified by DEPT (Distortionless Enhancement by Polarization Transfer) experiments into methyl, methylene, methine, and quaternary carbons. The chemical shifts would be indicative of the functional groups, with characteristic downfield signals for the two carbonyl carbons and the two olefinic carbons.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, allowing for the tracing of proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is critical for establishing the overall carbon skeleton by identifying long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations from the methyl protons to adjacent quaternary carbons and carbonyl carbons would be key in assembling the final structure.

The collective interpretation of these spectroscopic data would have allowed for the unambiguous assignment of the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
CAS Number 226904-40-1
Appearance Not explicitly reported, likely a colorless oil or amorphous solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate

Biological Activity and Future Perspectives

While the initial report of its isolation did not include biological activity data for the pure compound, the ethnobotanical background of Casearia sylvestris suggests that its constituents may possess interesting pharmacological properties. Other sesquiterpenoids isolated from Casearia sylvestris have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.

To date, specific studies on the biological activities of this compound are not extensively reported in the scientific literature. This presents a significant opportunity for future research. Key areas for investigation would include:

  • Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative potential.

  • Anti-inflammatory Activity: Investigating its ability to inhibit key inflammatory mediators and pathways.

  • Antimicrobial Activity: Assessing its efficacy against a range of pathogenic bacteria and fungi.

The unique seco-cadinane skeleton of this compound also makes it an interesting target for total synthesis. A successful synthetic route would not only confirm its structure but also provide access to larger quantities of the compound for extensive biological evaluation and the generation of analogues with potentially improved activity.

Experimental Protocols

While the original detailed experimental protocol for the isolation of this compound is not available in the currently accessible literature, a general methodology for the isolation of sesquiterpenoids from plant material can be outlined as follows. This protocol is a representative example and would require optimization for this specific compound.

General Protocol for the Isolation of Sesquiterpenoids from Casearia sylvestris
  • Plant Material Collection and Preparation:

    • Fresh leaves of Casearia sylvestris are collected and authenticated by a plant taxonomist.

    • The leaves are air-dried in the shade and then ground into a fine powder.

  • Extraction:

    • The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature.

    • The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in a mixture of water and a non-polar solvent (e.g., hexane) and partitioned. This separates highly non-polar compounds.

    • The aqueous layer is then sequentially partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

  • Chromatographic Purification:

    • The fraction containing the target compound (likely the dichloromethane or ethyl acetate fraction) is subjected to a series of chromatographic techniques for purification.

    • Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

    • Sephadex LH-20 Chromatography: Fractions from the silica gel column are further purified on a Sephadex LH-20 column using a suitable solvent (e.g., methanol) to separate compounds based on their size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a reversed-phase (e.g., C18) or normal-phase column with an appropriate mobile phase.

  • Structural Identification:

    • The pure compound is then subjected to the spectroscopic analyses detailed in the "Structural Elucidation" section (MS, IR, ¹H NMR, ¹³C NMR, 2D NMR) to confirm its identity and purity.

Visualization of Key Concepts

Isolation Workflow

Isolation_Workflow Plant_Material Dried & Powdered Casearia sylvestris Leaves Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Crude_Extract->Partitioning DCM_EtOAc_Fraction DCM/EtOAc Fraction Partitioning->DCM_EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography DCM_EtOAc_Fraction->Silica_Gel_CC Fractions Semi-pure Fractions Silica_Gel_CC->Fractions Sephadex_LH20 Sephadex LH-20 Chromatography Fractions->Sephadex_LH20 Purified_Fractions Further Purified Fractions Sephadex_LH20->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Pure_Compound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Prep_HPLC->Pure_Compound

Caption: Generalized workflow for the isolation of the target compound.

Structural Elucidation Pathway

Structural_Elucidation cluster_NMR NMR Analysis Pure_Compound Pure Isolate HRMS HR-MS Pure_Compound->HRMS Molecular Formula IR IR Spectroscopy Pure_Compound->IR Functional Groups NMR NMR Spectroscopy Pure_Compound->NMR Structure Final Structure HRMS->Structure IR->Structure NMR->Structure Connectivity & Stereochemistry H1_NMR 1H NMR C13_NMR 13C NMR COSY COSY HSQC HSQC HMBC HMBC

Caption: Spectroscopic techniques for structural determination.

Conclusion

This compound is a structurally interesting sesquiterpenoid isolated from the medicinally important plant Casearia sylvestris. While its initial discovery has been noted, there remains a significant gap in the literature regarding its specific biological activities and synthetic accessibility. This guide has synthesized the available information on its discovery and structural characterization, providing a foundation for future research. The unique chemical scaffold of this seco-cadinane presents a promising starting point for medicinal chemistry and drug discovery efforts, particularly in the areas of oncology and inflammatory diseases, aligning with the traditional uses of its natural source. Further investigation into this and other constituents of Casearia sylvestris is warranted to unlock their full therapeutic potential.

References

A Technical Guide to the Sesquiterpenes of Casearia sylvestris: Isolation, Elucidation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chemical Arsenal of Casearia sylvestris

Casearia sylvestris, a member of the Salicaceae family, is a plant indigenous to Latin America and has a long-standing history in traditional medicine for treating a variety of ailments, including inflammation, wounds, and infections.[1][2] Its rich phytochemical profile has attracted considerable scientific attention, with a primary focus on the cytotoxic clerodane diterpenes known as casearins.[2][3][4] However, beyond the well-documented diterpenoids, Casearia sylvestris also elaborates a diverse array of sesquiterpenes, which contribute significantly to its biological activity.[5][6]

This technical guide provides an in-depth exploration of the sesquiterpene constituents of Casearia sylvestris, with a particular emphasis on their isolation, structural characterization, and pharmacological properties. It is important to note that while various sesquiterpene skeletons have been identified from this species, to date, there are no reports in the scientific literature of seco-cadinane sesquiterpenes from Casearia sylvestris. Therefore, this guide will focus on the well-characterized sesquiterpenes, such as those with cadinane and zingiberene skeletons, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the current state of knowledge and future research prospects in this area.

Prominent Sesquiterpenes from Casearia sylvestris

The essential oil of Casearia sylvestris is a complex mixture of volatile compounds, with sesquiterpenes being a predominant class.[1][5] The chemical composition of the essential oil can vary depending on the geographical location and environmental conditions of the plant.[7] Some of the most frequently reported sesquiterpenes include:

  • α-zingiberene: Often a major component, this monocyclic sesquiterpene has been investigated for its cytotoxic properties.[1][7]

  • (E)-caryophyllene: A widely distributed bicyclic sesquiterpene known for its anti-inflammatory effects.[5]

  • Germacrene D and Bicyclogermacrene: These germacrane-type sesquiterpenes are common constituents of plant essential oils.[5]

  • δ-cadinene: A cadinane-type sesquiterpene that contributes to the overall bioactivity of the essential oil.[5]

  • (-)-T-Cadinol: A cadinane alcohol that has demonstrated promising antitrypanosomal activity.

This guide will now delve into a detailed examination of the isolation, structural elucidation, and biological activity of a representative cadinane sesquiterpene, (-)-T-Cadinol, to illustrate the scientific workflow for investigating these valuable natural products.

In-Depth Analysis of (-)-T-Cadinol: A Cadinane Sesquiterpene of Interest

Isolation and Purification of (-)-T-Cadinol

The isolation of (-)-T-Cadinol from the leaves of Casearia sylvestris is a multi-step process that involves extraction, partitioning, and chromatographic separation. The following protocol is a representative example of the methodology employed in the purification of this compound.

Experimental Protocol: Extraction and Isolation

  • Plant Material Preparation: Freshly collected leaves of Casearia sylvestris are dried at room temperature and ground into a fine powder to increase the surface area for extraction.

  • Maceration: The powdered leaves are subjected to exhaustive extraction with methanol at room temperature. This process is typically repeated several times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This involves dissolving the extract in a methanol-water mixture and sequentially partitioning it with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Bioassay-Guided Fractionation: The different fractions obtained from partitioning are screened for biological activity (e.g., antitrypanosomal activity). The most active fraction, in this case, the n-hexane fraction, is selected for further purification.

  • Chromatographic Separation: The active n-hexane fraction is subjected to a series of chromatographic techniques to isolate the pure compound. This may include:

    • Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the components based on their affinity for the stationary phase.

    • Sephadex LH-20 Column Chromatography: Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., methanol).

    • Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compound can be performed using pTLC with a suitable mobile phase.

Workflow for the Isolation of (-)-T-Cadinol

A Dried and Powdered Leaves of C. sylvestris B Methanol Extraction A->B C Crude Methanol Extract B->C D Liquid-Liquid Partitioning (n-hexane, CH2Cl2, EtOAc) C->D E n-Hexane Fraction (Active) D->E F Silica Gel Column Chromatography E->F G Semi-Pure Fractions F->G H Sephadex LH-20 Chromatography G->H I Purified (-)-T-Cadinol H->I

Caption: A typical workflow for the isolation of (-)-T-Cadinol.

Structural Elucidation of (-)-T-Cadinol

The determination of the chemical structure of an isolated natural product is a critical step that relies on a combination of spectroscopic techniques.

Spectroscopic Techniques and Data

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for establishing the connectivity of atoms and the stereochemistry of the molecule.

Table 1: Key Spectroscopic Data for (-)-T-Cadinol

TechniqueObservationInterpretation
HRMS [M]+ ion peakDetermination of the molecular formula (C₁₅H₂₆O)
¹³C NMR 15 carbon signalsConfirms a sesquiterpene skeleton
Signals for sp² carbonsPresence of a double bond
Signal for a carbinolic carbonPresence of a hydroxyl group
¹H NMR Signals for methyl, methylene, and methine protonsProvides information on the proton environment
2D NMR COSY, HSQC, and HMBC correlationsEstablishes the connectivity of the carbon skeleton
Biological Activity and Mechanism of Action of (-)-T-Cadinol

(-)-T-Cadinol isolated from Casearia sylvestris has demonstrated significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][9]

Antitrypanosomal Activity

  • In vitro assays: (-)-T-Cadinol exhibits potent activity against both the trypomastigote and amastigote forms of T. cruzi.[8][9]

  • Selectivity: The compound shows a good selectivity index, indicating that it is more toxic to the parasite than to mammalian cells.[8][9]

Proposed Mechanism of Action

Studies on the mechanism of action of (-)-T-Cadinol suggest that it may target the parasite's mitochondria.[8]

Signaling Pathway of (-)-T-Cadinol's Antitrypanosomal Activity

A (-)-T-Cadinol B Penetration of T. cruzi A->B Enters the parasite C Mitochondrial Dysfunction B->C Targets mitochondria D Hyperpolarization of Mitochondrial Membrane Potential C->D E Inhibition of Parasite Growth and Proliferation D->E Leads to

Caption: Proposed mechanism of action of (-)-T-Cadinol on T. cruzi.

Other Notable Sesquiterpenes in Casearia sylvestris

α-Zingiberene

α-Zingiberene is another prominent sesquiterpene found in the essential oil of Casearia sylvestris, often being the major constituent.[1][7] Its structure has been confirmed through NMR and MS analysis.[1]

Cytotoxic Activity

The essential oil of C. sylvestris rich in α-zingiberene has shown cytotoxic activity against various tumor cell lines.[7] Interestingly, pure α-zingiberene exhibited lower cytotoxicity than the crude essential oil, suggesting a synergistic effect with other components of the oil.[7]

Future Directions and Conclusion

The sesquiterpenes of Casearia sylvestris represent a promising area for natural product research and drug discovery. While significant progress has been made in identifying and characterizing some of these compounds, several avenues for future investigation remain:

  • Exploration for Novel Sesquiterpenes: Comprehensive phytochemical analysis of different populations of Casearia sylvestris may lead to the discovery of new sesquiterpenes, potentially including the yet-to-be-reported seco-cadinane class.

  • Mechanism of Action Studies: Further research is needed to fully elucidate the mechanisms of action of the known sesquiterpenes and to identify their specific molecular targets.

  • Pharmacological Profiling: A broader evaluation of the pharmacological properties of isolated sesquiterpenes is warranted to explore their potential in other therapeutic areas.

  • Synergistic Effects: Investigating the synergistic interactions between different sesquiterpenes and other phytochemicals in Casearia sylvestris could provide insights into the enhanced bioactivity of the crude extracts.

References

A Technical Guide to the Preliminary Biological Screening of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Natural Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1] This guide provides a comprehensive framework for the initial biological evaluation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[2][3][4] As a compound with limited published bioactivity data, it represents a frontier for discovering novel therapeutic leads. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, logic-driven approach to its preliminary screening. We will delve into the rationale behind assay selection, provide detailed experimental protocols for cytotoxicity, antimicrobial, and antioxidant screening, and discuss the interpretation of primary data.

Introduction: The Rationale for Screening a Novel Sesquiterpenoid

This compound belongs to the vast class of sesquiterpenoids, which are known for their diverse pharmacological activities. The structural features of this compound suggest the potential for various biological interactions, making it a compelling candidate for broad-spectrum preliminary screening. The initial screening process is a critical step in the drug discovery pipeline, designed to efficiently identify promising "hit" compounds from a multitude of candidates.[5] This guide outlines a tiered approach, beginning with broad cytotoxicity screening to establish a general toxicity profile, followed by more specific assays for antimicrobial and antioxidant potential.

Compound Profile: this compound
  • Chemical Class: Sesquiterpenoid[2][3]

  • Natural Source: Isolated from the leaves of Casearia sylvestris.[4]

  • Chemical Formula: C15H24O3[4]

  • Molecular Weight: 252.35 g/mol [4]

  • Structure:

    (Note: This is a simplified 2D representation. The actual stereochemistry would need to be considered in advanced studies.)

Tier 1 Screening: General Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its general cytotoxicity against both cancerous and non-cancerous cell lines. This provides a baseline understanding of its therapeutic window and potential for development as an anti-cancer agent or, conversely, its safety profile for other applications.[6][7]

Rationale for Assay Selection: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a robust, widely used method for initial cytotoxicity screening due to its simplicity, reliability, and suitability for high-throughput screening.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Experimental Workflow: Cytotoxicity Screening

The following workflow outlines the key steps for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Line Culture (e.g., HeLa, A549, HEK293) C Seed Cells in 96-well Plates A->C B Compound Stock Solution (in DMSO) D Treat with Serial Dilutions of Compound B->D C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan (e.g., with DMSO or SDS) G->H I Measure Absorbance (570 nm) H->I J Calculate % Viability I->J K Determine IC50 Value J->K

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompound Concentration (µM)% Viability (48h)IC50 (µM)
HeLa198.2 ± 3.125.7
1075.4 ± 4.5
5032.1 ± 2.8
10010.5 ± 1.9
A549199.1 ± 2.538.4
1082.3 ± 3.7
5045.6 ± 4.1
10018.9 ± 2.2
HEK293199.5 ± 1.8> 100
1095.7 ± 2.3
5088.2 ± 3.0
10076.4 ± 4.6

Tier 2 Screening: Antimicrobial Activity

Given the prevalence of antimicrobial properties in natural products, assessing the effect of this compound against a panel of pathogenic bacteria and fungi is a logical next step.[8][9]

Rationale for Assay Selection: Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10] It is more quantitative than agar diffusion methods and is amenable to a 96-well plate format, allowing for efficient screening against multiple organisms.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial/Fungal Culture (e.g., S. aureus, E. coli, C. albicans) D Inoculate with Microorganism A->D B Compound Stock Solution (in DMSO) C Prepare Serial Dilutions of Compound in Broth B->C C->D E Incubate (18-24h for bacteria, 24-48h for fungi) D->E F Visually Inspect for Growth E->F G Measure Absorbance (600 nm) E->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for antimicrobial MIC determination.

Detailed Protocol: Broth Microdilution
  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a concentration range of 1 to 512 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (microorganisms with no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi) should also be tested.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Data
MicroorganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli> 512
Pseudomonas aeruginosa> 512
Candida albicans128

Tier 2 Screening: Antioxidant Potential

Many natural products exhibit antioxidant properties, which are beneficial in combating oxidative stress-related diseases. Simple and rapid chemical assays can provide a preliminary indication of a compound's antioxidant capacity.[11][12]

Rationale for Assay Selection: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a popular and straightforward method for assessing the free radical scavenging activity of a compound.[13][14] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant. The degree of discoloration is proportional to the antioxidant activity.

Experimental Workflow: Antioxidant Screening

Antioxidant_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A DPPH Solution (in Methanol) C Mix Compound Dilutions with DPPH Solution A->C B Compound Stock Solution (in Methanol) B->C D Incubate in the Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Radical Scavenging E->F G Determine EC50 Value F->G

Caption: Workflow for DPPH antioxidant assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound in methanol at concentrations ranging from 10 to 1000 µg/mL.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 (half-maximal effective concentration) value.

Data Presentation: Hypothetical Antioxidant Data
Compound Concentration (µg/mL)% DPPH ScavengingEC50 (µg/mL)
108.2 ± 1.5185.3
5022.7 ± 2.1
10038.9 ± 3.4
25058.1 ± 4.0
50079.6 ± 3.8
100091.3 ± 2.9
Ascorbic Acid (Control) 8.7

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary biological screening of this compound. The results from these initial assays will guide future research. For instance, potent and selective cytotoxicity against a cancer cell line would warrant further investigation into its mechanism of action, potentially involving apoptosis or cell cycle arrest pathways.[6] Significant antimicrobial activity would lead to more extensive testing against resistant strains and time-kill kinetic studies.[10] Any notable antioxidant activity could be further explored using a battery of different antioxidant assays to elucidate the mechanism (e.g., hydrogen atom transfer vs. single electron transfer).[12] The path from a natural product "hit" to a clinical candidate is long, but it begins with the robust and logical preliminary screening outlined herein.

References

Methodological & Application

Application Notes and Protocols: Evaluating the Anticancer Activity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione on Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Colon cancer remains a significant global health challenge, necessitating the discovery of novel therapeutic agents. Natural products are a rich source of bioactive compounds with potential anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the anticancer activity of a novel sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, on colon cancer cell lines. This sesquiterpenoid is a natural product that can be isolated from the leaves of Casearia sylvestris[1]. While the broader class of cyclohexa-2,5-dien-1,ones has shown some promise against cancer cell lines[2][3], the specific activity of this compound against colon cancer is an area ripe for investigation.

These application notes are designed to provide a logical and scientifically rigorous framework for the initial characterization and mechanistic evaluation of this compound. The protocols herein are established and validated methods in cancer research, ensuring the generation of robust and reproducible data.

Experimental Workflow for Anticancer Drug Screening

A systematic approach is crucial when evaluating a novel compound. The following workflow provides a step-by-step guide from initial cytotoxicity screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis and Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Investigation A Compound Preparation and Colon Cancer Cell Line Selection B Cytotoxicity Assay (MTT/SRB) A->B Determine IC50 C Apoptosis Assay (Annexin V/PI Staining) B->C Investigate mode of cell death D Cell Cycle Analysis B->D Assess effects on cell proliferation E Western Blot Analysis of Key Signaling Pathways C->E D->E

Caption: A logical workflow for the evaluation of a novel anticancer compound.

PART 1: Initial Screening - Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of this compound against a panel of human colon cancer cell lines. This will establish the effective concentration range for subsequent mechanistic studies.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human colon cancer cell lines (e.g., HT-29, SW480, SW620)[4][5]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineTreatment Duration (hr)IC50 (µM)
HT-2924Hypothetical Value
48Hypothetical Value
72Hypothetical Value
SW48024Hypothetical Value
48Hypothetical Value
72Hypothetical Value
SW62024Hypothetical Value
48Hypothetical Value
72Hypothetical Value
Caption: Hypothetical IC50 values for this compound on colon cancer cell lines.

PART 2: Elucidating the Mode of Cell Death and Proliferation Effects

Following the determination of its cytotoxic activity, the next crucial step is to understand how the compound affects the cancer cells. This involves investigating the induction of apoptosis (programmed cell death) and its impact on the cell cycle.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[6][7]

Materials:

  • Colon cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
IC50 CompoundHypothetical ValueHypothetical ValueHypothetical Value
2x IC50 CompoundHypothetical ValueHypothetical ValueHypothetical Value
Caption: Hypothetical results of Annexin V/PI staining after treatment.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9][10][11][12][13]

Materials:

  • Colon cancer cells

  • This compound

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
IC50 CompoundHypothetical ValueHypothetical ValueHypothetical Value
2x IC50 CompoundHypothetical ValueHypothetical ValueHypothetical Value
Caption: Hypothetical cell cycle distribution after treatment.

PART 3: Mechanistic Investigation - Signaling Pathway Analysis

To understand the molecular mechanisms underlying the anticancer activity of this compound, it is essential to investigate its effects on key signaling pathways frequently dysregulated in colon cancer. The Wnt/β-catenin, MAPK, and PI3K/Akt pathways are critical regulators of cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of colorectal carcinogenesis.[14][15][16][17][18][19]

G cluster_0 Key Signaling Pathways in Colon Cancer cluster_1 Wnt/β-catenin Pathway cluster_2 MAPK Pathway cluster_3 PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b_inhibit GSK3b_inhibit DVL->GSK3b_inhibit beta_catenin_stabilize beta_catenin_stabilize GSK3b_inhibit->beta_catenin_stabilize inhibition leads to beta_catenin_nucleus beta_catenin_nucleus beta_catenin_stabilize->beta_catenin_nucleus translocation TCF_LEF TCF_LEF beta_catenin_nucleus->TCF_LEF activation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression activation Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Growth_Factors Growth_Factors RTK RTK Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus_ERK Nucleus_ERK ERK->Nucleus_ERK translocation Transcription_Factors Transcription_Factors Nucleus_ERK->Transcription_Factors activation Gene_Expression_MAPK Gene_Expression_MAPK Transcription_Factors->Gene_Expression_MAPK activation Proliferation_Survival_MAPK Proliferation_Survival_MAPK Gene_Expression_MAPK->Proliferation_Survival_MAPK Growth_Factors_PI3K Growth_Factors_PI3K RTK_PI3K RTK_PI3K Growth_Factors_PI3K->RTK_PI3K PI3K PI3K RTK_PI3K->PI3K PIP2_to_PIP3 PIP2_to_PIP3 PI3K->PIP2_to_PIP3 PDK1 PDK1 PIP2_to_PIP3->PDK1 activation Akt Akt PDK1->Akt activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Inhibition of Apoptosis Proliferation_Growth Proliferation_Growth mTOR->Proliferation_Growth

Caption: Simplified overview of key signaling pathways in colon cancer.

Protocol 4: Western Blot Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20][21][22] This will allow for the assessment of changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin, MAPK, and PI3K/Akt pathways.

Materials:

  • Treated and untreated colon cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-β-catenin, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

PathwayTarget ProteinExpected Change with Effective Compound
Wnt/β-catenin β-cateninDecrease in nuclear fraction
c-MycDecrease
Cyclin D1Decrease
MAPK p-ERKDecrease
Total ERKNo change
p-JNKIncrease/Decrease (context-dependent)
Total JNKNo change
PI3K/Akt p-AktDecrease
Total AktNo change
p-mTORDecrease
Total mTORNo change
Caption: Potential target proteins for Western blot analysis and their expected changes.

Conclusion

These application notes provide a comprehensive and structured approach to evaluate the anticancer potential of this compound on colon cancer cell lines. By following this workflow, researchers can generate robust data on the compound's cytotoxicity, its ability to induce apoptosis and alter the cell cycle, and its impact on key oncogenic signaling pathways. The insights gained from these studies will be crucial in determining the potential of this natural product as a lead compound for the development of novel colon cancer therapies.

References

Application Notes and Protocols for Evaluating the Antifungal Activity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antifungal potential of the sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This document outlines the scientific rationale behind the experimental design and provides detailed, field-proven protocols for assessing its efficacy against clinically relevant pathogenic fungi.

Introduction: The Quest for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens such as Candida albicans and Aspergillus fumigatus are major causes of morbidity and mortality, particularly in immunocompromised individuals. This escalating crisis necessitates the discovery and development of new antifungal agents with novel mechanisms of action.

Natural products have historically been a rich source of antimicrobial compounds. Among these, sesquiterpenoids—a class of C15 terpenoids—have demonstrated a wide range of biological activities, including potent antifungal effects.[1] this compound is a sesquiterpenoid that can be isolated from the leaves of Casearia sylvestris.[2][3] While the bioactivity of this specific molecule is underexplored, related cadinane sesquiterpenoids have shown efficacy against pathogenic fungi, making it a compelling candidate for investigation.[1]

This guide provides a robust set of protocols to determine the antifungal spectrum, potency, and preliminary mechanism of action of this compound, adhering to internationally recognized standards to ensure data integrity and reproducibility.

PART 1: SCIENTIFIC RATIONALE & EXPERIMENTAL STRATEGY

A logical and phased approach is critical when evaluating a novel compound. Our strategy begins with broad screening to establish foundational efficacy, followed by more specific assays to understand its therapeutic potential.

Expertise & Experience: The "Why" Behind the "How"

The initial and most critical step is to determine the intrinsic antifungal potency of the compound. For this, we employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This assay is the gold standard for quantitative assessment of antimicrobial activity, providing a clear endpoint (the lowest concentration of a drug that prevents visible growth of a microorganism).[4] We will adapt the rigorous and highly validated protocols from the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A2 document for yeasts and M38-A2 for filamentous fungi, to ensure our results are comparable to international standards.[2][5]

Understanding whether the compound merely inhibits fungal growth (fungistatic) or actively kills the fungi (fungicidal) is a crucial differentiator for its therapeutic potential. Therefore, a Minimum Fungicidal Concentration (MFC) assay is a necessary follow-up to the MIC determination. A compound that is fungicidal is often more desirable, particularly for treating infections in immunocompromised patients.

Finally, a promising antifungal agent must be selective, targeting the pathogen with minimal harm to the host. Early assessment of cytotoxicity against a mammalian cell line is a non-negotiable step. The selectivity index (SI), a ratio of cytotoxic to antifungal concentration, provides an early indicator of the compound's therapeutic window.

Trustworthiness: A Self-Validating Experimental Workflow

Each protocol described herein incorporates controls (positive, negative, and sterility) to validate the results of each experiment. Adherence to standardized inoculum preparation and endpoint reading criteria minimizes variability and ensures that the data generated is reliable and reproducible.

Visualization: Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Activity Characterization cluster_phase3 Phase 3: Preliminary Safety & Mechanism Compound_Prep Compound Preparation (Stock Solution in DMSO) MIC_Yeast MIC Determination (Yeasts) (CLSI M27-A2) Compound_Prep->MIC_Yeast MIC_Mold MIC Determination (Molds) (CLSI M38-A2) Compound_Prep->MIC_Mold MFC_Assay MFC Determination (Fungistatic vs. Fungicidal) MIC_Yeast->MFC_Assay MIC_Mold->MFC_Assay Cytotoxicity Mammalian Cell Cytotoxicity (MTT Assay) MFC_Assay->Cytotoxicity Membrane_Assay Membrane Integrity Assay (e.g., Propidium Iodide) MFC_Assay->Membrane_Assay

Caption: High-level workflow for antifungal evaluation.

PART 2: CORE PROTOCOLS FOR ANTIFUNGAL EVALUATION

Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate and consistent preparation of the test compound is fundamental to all subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for natural products with low water solubility. It is crucial to ensure the final DMSO concentration in the assay is non-toxic to the fungi.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL) by dissolving a precisely weighed amount of the compound in 100% sterile DMSO. Gentle warming in a 37°C water bath and vortexing can aid dissolution.[3]

  • Create an intermediate stock solution (e.g., 1280 µg/mL) by diluting the high-concentration stock in sterile RPMI-1640 medium. This minimizes the amount of DMSO carried over into the assay.

  • The final concentration of DMSO in the assay wells should not exceed 1% (v/v), a level generally non-inhibitory to most fungi. A vehicle control (medium with the same final concentration of DMSO) must be included in all assays.

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: In Vitro Antifungal Susceptibility Testing for Yeasts (adapted from CLSI M27-A2)

Rationale: This protocol determines the MIC of the compound against planktonic yeast cells, providing a quantitative measure of its inhibitory potency. We will use Candida albicans as the primary model organism. The CLSI M27-A2 standard provides a highly reproducible method for this purpose.[4][6]

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) plates

  • RPMI-1640 medium buffered with MOPS

  • Sterile 0.85% saline

  • Spectrophotometer

  • Sterile, flat-bottom 96-well microtiter plates

  • Compound stock solution (from Protocol 1)

  • Positive control antifungal (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.10 at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10^3 CFU/mL.

  • Plate Setup (Serial Dilution):

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well, as determined visually or with a spectrophotometer.

Visualization: Broth Microdilution Workflow

broth_microdilution cluster_prep Preparation cluster_assay Assay cluster_readout Readout Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Dilution Prepare Compound Serial Dilutions in Plate Dilution->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Rationale: This assay distinguishes between fungistatic and fungicidal activity. It is a direct extension of the MIC assay and is critical for understanding the compound's potential to eradicate a fungal infection.

Procedure:

  • Following the MIC reading, take a 10-20 µL aliquot from each well that showed complete or significant growth inhibition (i.e., at and above the MIC).

  • Spot-plate each aliquot onto a fresh, drug-free SDA plate.

  • Incubate the plates at 35°C for 24-48 hours, or until growth is clearly visible in the control spots.

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plate, corresponding to a ≥99.9% reduction in CFU/mL from the initial inoculum.

PART 3: PRELIMINARY MECHANISTIC & SAFETY PROTOCOLS

Potential Mechanism of Action: Cell Membrane Disruption

Many natural sesquiterpenoids exert their antifungal effects by disrupting the fungal cell membrane.[7][8] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. A simple and effective way to probe for this mechanism is to use a membrane-impermeable fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.

Visualization: Postulated Mechanism of Action

mechanism Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Membrane Fungal Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Postulated mechanism via cell membrane disruption.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: To assess the therapeutic potential of the compound, its toxicity to mammalian cells must be evaluated. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. A decrease in metabolic activity suggests cell death or cytotoxicity.[9][10]

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well flat-bottom plates

Procedure:

  • Seed the mammalian cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

PART 4: DATA INTERPRETATION & REPORTING

The data generated from these protocols should be systematically organized and interpreted.

Quantitative Data Summary
ParameterDefinitionImportance
MIC Minimum Inhibitory ConcentrationMeasures the potency of the compound (lower is better).
MFC Minimum Fungicidal ConcentrationDifferentiates between fungistatic and fungicidal activity.
CC50 50% Cytotoxic ConcentrationMeasures toxicity against mammalian cells (higher is better).
SI Selectivity Index (CC50 / MIC)Indicates the therapeutic window (higher is more selective and desirable).

Example Data Table (Hypothetical):

PathogenMIC (µg/mL)MFC (µg/mL)CC50 (HeLa cells, µg/mL)Selectivity Index (SI)
C. albicans1632>128>8
A. fumigatus3264>128>4

Conclusion

The protocols detailed in this guide provide a comprehensive and scientifically rigorous pathway for the initial characterization of the antifungal properties of this compound. By adhering to standardized methodologies and a logical experimental workflow, researchers can generate high-quality, reproducible data. This foundational knowledge is essential for determining whether this novel sesquiterpenoid warrants further investigation as a potential lead compound in the development of next-generation antifungal therapies.

References

Application Notes & Protocols: Elucidating the Mechanism of Action for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and pharmacology.

Abstract: This document provides a comprehensive, multi-phase strategic guide for the elucidation of the mechanism of action (MoA) of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a seco-cadinane sesquiterpenoid isolated from Casearia sylvestris. Drawing from the established cytotoxic and anti-inflammatory bioactivities of C. sylvestris extracts and related terpenoid compounds, this guide presents a logical workflow from initial phenotypic screening to specific molecular target identification.[1][2][3] The protocols herein are designed to be self-validating, providing researchers with the necessary tools to rigorously investigate the therapeutic potential of this natural product.

Introduction: The Scientific Context

This compound is a sesquiterpenoid natural product derived from the leaves of Casearia sylvestris, a plant with a rich history in traditional medicine for treating inflammatory conditions and tumors.[1] Scientific investigations into C. sylvestris have validated these traditional uses, identifying potent anti-inflammatory, antioxidant, and cytotoxic activities.[4][5] The primary bioactive constituents are often cited as clerodane diterpenes, which have demonstrated significant antitumor effects.[2][6] Studies on crude extracts of C. sylvestris have suggested that its cytotoxic effects may be linked to cell cycle arrest, while its anti-inflammatory properties could stem from the inhibition of key pathways such as NF-κB and enzymes like phospholipase A2.[7][8][9]

While the broader class of cadinane sesquiterpenoids has been associated with cytotoxic and anti-inflammatory activities, the specific molecular targets and pathways modulated by this compound remain undefined.[3][10] This guide provides a systematic, hypothesis-driven, and unbiased approach to comprehensively map its MoA.

Strategic Workflow for MoA Elucidation

Our investigation is structured into four distinct but interconnected phases, designed to build a complete picture of the compound's biological effects from the cellular to the molecular level.

MoA_Workflow P1_Cytotoxicity Protocol 1: Cytotoxicity Screening (IC50) P2_CellCycle Protocol 3: Cell Cycle Analysis P1_Cytotoxicity->P2_CellCycle If cytotoxic P2_Apoptosis Protocol 4: Apoptosis Assay P1_Cytotoxicity->P2_Apoptosis If cytotoxic P1_AntiInflam Protocol 2: Anti-inflammatory Screening (NO Assay) P3_NFkB Protocol 5: NF-κB Pathway Analysis P1_AntiInflam->P3_NFkB If anti-inflammatory P3_Enzyme Protocol 6: COX/iNOS Inhibition P1_AntiInflam->P3_Enzyme If anti-inflammatory P4_Proteomics Protocol 7: Chemical Proteomics P2_CellCycle->P4_Proteomics Identify cell cycle regulators P4_Kinome Protocol 8: Kinome Profiling P3_NFkB->P4_Kinome Identify upstream kinases P4_Proteomics->P4_Kinome

Caption: Phased approach for MoA elucidation.

Phase 1: Foundational Phenotypic & Viability Screening

Causality: The initial step is to establish the fundamental bioactivity of the purified compound. This confirms if the activities observed in crude extracts are attributable to this compound and determines the effective concentration range (IC50) for subsequent, more detailed mechanistic assays.

Protocol 1: Cytotoxicity Screening in Cancer Cell Lines

Principle: The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, while the LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with compromised membrane integrity. Using both provides a more robust assessment.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 2x serial dilution of this compound (e.g., from 100 µM to 0.1 µM). Treat cells for 24, 48, and 72 hours. Include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • LDH Assay:

    • Collect 50 µL of supernatant from each well.

    • Use a commercial LDH cytotoxicity kit, following the manufacturer's protocol, to measure LDH release. Measure absorbance at 490 nm.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth/viability) using non-linear regression analysis.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Output % Viability% Cytotoxicity
Protocol 2: Anti-inflammatory Potential Screening

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS), a key event in the inflammatory response. The Griess assay quantifies nitrite, a stable breakdown product of NO, in the culture medium.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with non-toxic concentrations of the compound (determined from Protocol 1) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of supernatant.

    • Add 50 µL of 1% sulfanilamide solution and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for 10 minutes.

    • Measure absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Phase 2: Elucidation of the Cytotoxic Mechanism

Causality: If significant cytotoxicity is observed in Phase 1, the next logical step is to determine how the compound kills cancer cells. The most common mechanisms for natural products are disruption of the cell cycle and induction of programmed cell death (apoptosis).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][11] An arrest in a specific phase is a hallmark of many anticancer drugs.

Methodology:

  • Treatment: Treat a selected cancer cell line (e.g., MCF-7) with the IC50 and 2x IC50 concentrations of the compound for 24 hours.

  • Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. Compare treated samples to the vehicle control.

Protocol 4: Apoptosis Induction Analysis

Principle: Apoptosis is characterized by specific biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspase enzymes. Annexin V has a high affinity for PS and can be fluorescently labeled, while antibodies can detect the cleaved (active) forms of key executioner caspases like Caspase-3.

Methodology:

  • Annexin V/PI Staining:

    • Treat cells with the compound at IC50 concentration for 24 hours.

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes in the dark.

    • Analyze immediately by flow cytometry. Quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Western Blot for Cleaved Caspase-3:

    • Treat cells, harvest, and lyse to extract total protein.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against cleaved Caspase-3 and a loading control (e.g., β-actin).

    • Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.

Apoptosis_Pathway Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Phase 3: Investigating the Anti-inflammatory Mechanism

Causality: If the compound inhibits NO production, it is crucial to investigate the upstream signaling pathways. NF-κB is a master regulator of inflammation that controls the expression of iNOS and other pro-inflammatory genes. Directly assessing its inhibition is a key mechanistic step.

Protocol 5: NF-κB Signaling Pathway Analysis

Principle: In resting cells, the transcription factor NF-κB (p65 subunit) is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), it translocates to the nucleus to activate gene expression. This translocation can be visualized using immunofluorescence microscopy.

Methodology:

  • Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Microscopy: Mount coverslips and visualize using a fluorescence microscope.

  • Analysis: Observe the subcellular localization of p65. In control cells, it will be cytoplasmic. In LPS-stimulated cells, it will be nuclear. Effective inhibition will be demonstrated by the retention of p65 in the cytoplasm despite LPS stimulation.

Protocol 6: Direct Enzyme Inhibition Assays (COX-2 & iNOS)

Principle: To determine if the compound's anti-inflammatory effect is due to direct inhibition of pro-inflammatory enzymes, cell-free enzymatic assays are required. Commercial kits provide purified enzymes and substrates to measure activity directly.

Methodology:

  • Assay Setup: Utilize commercially available inhibitor screening kits for COX-2 and iNOS (e.g., from Cayman Chemical, Abcam, or BPS Bioscience).[1][12][5][9][10][13][14][15]

  • Procedure: Follow the manufacturer's protocol precisely. Typically, this involves:

    • Adding the purified enzyme, cofactors, and buffer to a 96-well plate.

    • Adding various concentrations of this compound or a known inhibitor (e.g., Celecoxib for COX-2).

    • Initiating the reaction by adding the substrate (e.g., arachidonic acid for COX-2).

    • Measuring the product formation via a fluorometric or colorimetric readout.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for direct enzyme inhibition.

Phase 4: Unbiased Target Identification & Validation

Causality: While hypothesis-driven approaches are powerful, they may miss novel or unexpected targets. Unbiased screening methods are essential for a complete MoA profile and can reveal polypharmacology (activity against multiple targets).

Protocol 7: Chemical Proteomics for Target Identification

Principle: This technique uses the compound as "bait" to "fish" for its binding partners in a complex cell lysate. The compound is immobilized on a solid support (e.g., beads), which is then incubated with cell lysate. Proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.

Methodology:

  • Probe Synthesis: If chemically feasible, synthesize a derivative of the compound with a linker arm suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).

  • Affinity Chromatography:

    • Prepare a cell lysate from a responsive cell line.

    • Incubate the lysate with the compound-conjugated beads. Include control beads (no compound) to identify non-specific binders.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

  • Validation: Validate putative targets using orthogonal methods, such as Western blot, surface plasmon resonance (SPR), or thermal shift assays.

Protocol 8: Kinome Profiling

Principle: Protein kinases are critical regulators of cell signaling and are common drug targets. Kinome profiling services offer screening of a test compound against a large panel of hundreds of purified human kinases to identify any inhibitory activity. This is particularly relevant if upstream signaling pathways (like NF-κB) are affected.

Methodology:

  • Compound Submission: Provide the purified compound to a commercial kinome profiling service (e.g., Reaction Biology, PamGene, AssayQuant).[8]

  • Screening: The service will typically perform radioactive or fluorescence-based assays to measure the activity of each kinase in the panel in the presence of a single high concentration (e.g., 10 µM) of the compound.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% or >75% inhibition.

  • Follow-up: For any significant hits, perform dose-response assays to determine the IC50 for inhibition of the specific kinase to confirm potency and selectivity.

References

Application Notes and Protocols for Investigating the Structure-Activity Relationship of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The cadinane-type sesquiterpenoids are a diverse class of natural products that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. A notable member of this family is 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound isolated from the leaves of Casearia sylvestris[1]. Recent research has revealed that various cadinane sesquiterpenoids exhibit potent cytotoxic activity against several human cancer cell lines, making them promising scaffolds for the development of novel anticancer agents[2][3][4][5].

Understanding the structure-activity relationship (SAR) of these molecules is paramount for optimizing their therapeutic potential. The SAR provides a framework for identifying the key chemical features responsible for biological activity, guiding the rational design of more potent and selective derivatives. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the foundational principles of the SAR for this compound class, based on available literature, and provides a detailed, field-proven protocol for evaluating the cytotoxic effects of novel derivatives.

Core Structure and Key Modification Sites

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the presence of specific functional groups. The core scaffold, a secocadinane skeleton, offers several sites for chemical modification that can profoundly influence cytotoxicity.

Caption: Core structure and key sites for synthetic modification.

Structure-Activity Relationship (SAR) Analysis: Insights from Cadinane Sesquiterpenoids

While direct SAR studies on a library of this compound derivatives are not extensively published, we can infer critical relationships by examining structurally similar cadinane-type sesquiterpenoids isolated from natural sources. A comparative analysis of their cytotoxicities against hepatocellular carcinoma cell lines (HepG2 and Huh7) provides valuable insights[2][5].

Compound Reference/NameKey Structural FeaturesIC50 vs. HepG2 (µM)IC50 vs. Huh7 (µM)Inferred SAR Insight
Compound 4 Cadinane skeleton with hydroxyl and ketone functionalities.4.6 ± 0.34.9 ± 0.4The core cadinane scaffold with specific oxygenation patterns is a potent cytotoxic pharmacophore.
Compound 6 Similar to Compound 4 but with varied hydroxylation pattern.3.8 ± 0.23.5 ± 0.2The position and stereochemistry of hydroxyl groups significantly impact potency.
Compound 8 Contains an additional epoxide ring compared to other analogs.5.1 ± 0.45.5 ± 0.5Introduction of strained rings like epoxides can modulate activity, potentially by acting as alkylating agents.
Compounds 1b & 2b Norsesquiterpenoids with a contracted ring system.5.9 - 6.85.8 - 6.5Alterations in the carbocyclic backbone, such as ring contraction, are tolerated but may slightly reduce potency.

Data synthesized from the Journal of Natural Products (2022)[2][3][5].

Key Deductions from SAR Data:

  • Oxygenation is Crucial: The presence and placement of hydroxyl and carbonyl groups are critical for cytotoxic activity. These polar groups can form hydrogen bonds with target proteins, such as enzymes or transcription factors, influencing binding affinity[6].

  • Stereochemistry Matters: Subtle changes in the stereochemistry of substituents, particularly hydroxyl groups, can lead to significant differences in biological activity. This suggests a specific three-dimensional binding pocket in the biological target.

  • The Carbon Skeleton Influences Potency: Modifications to the core ring structure, such as the ring-contracted skeletons seen in norsesquiterpenoids, are tolerated and maintain cytotoxic activity[2][5]. This indicates that the overall molecular shape is a key determinant of activity.

SAR_Logic cluster_sar SAR Logic Flow Start Start with Core Scaffold |  4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione Mod Introduce Structural Modification e.g., Alter C4-OH group, Modify dione system, Change stereochemistry Start->Mod Synthesize Derivative Assay Biological Evaluation In Vitro Cytotoxicity Assay (e.g., MTT) Mod->Assay Test Compound Data Analyze Data Determine IC50 Value Assay->Data Quantify Effect Compare Compare Activity to Parent Compound |  Increased, Decreased, or Unchanged? Data->Compare Compare->Mod Iterate Design End Establish Structure-Activity Relationship Compare->End Deduce SAR

Caption: Conceptual workflow for establishing SAR.

Application Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

To establish the SAR of novel derivatives, a robust and reproducible method for quantifying cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability[7][8]. Its principle lies in the enzymatic reduction of the yellow MTT salt into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells[7][9][10]. The amount of formazan produced is directly proportional to the number of viable cells[7].

Principle of the MTT Assay

Viable cells with active metabolism convert the water-soluble, yellow MTT into an insoluble, purple formazan product. Dead cells lose this ability. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the tested compound[7][11].

Materials and Reagents
  • Cancer cell line of interest (e.g., HepG2, Huh7, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compounds (this compound derivatives) dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in a complete culture medium. b. Determine cell density using a hemocytometer or automated cell counter. c. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Expert Insight: The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the time of analysis. d. Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery[7].

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in a complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. b. After 24 hours of incubation, carefully aspirate the medium from the wells. c. Add 100 µL of medium containing the various concentrations of your test compounds to the respective wells. d. Crucial Controls:

    • Untreated Control: Cells in fresh medium only (represents 100% viability).
    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.
    • Blank Control: Wells with medium only (no cells) to measure background absorbance. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL)[12]. b. Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells[7][11].

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[11]. c. Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization[10].

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[10]. b. Subtract the average absorbance of the blank control from all other readings. c. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 d. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve. e. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of new cytotoxic agents. By synthesizing derivatives and systematically evaluating their activity using standardized protocols like the MTT assay, researchers can elucidate the critical structure-activity relationships that govern their potency. The insights gained from such studies are invaluable for the rational design of next-generation drug candidates with improved efficacy and selectivity, ultimately advancing the field of cancer therapeutics.

References

Application Notes and Protocols for Assessing the Synergistic Effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione with Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating Synergy

In the landscape of oncology, the quest for more effective and less toxic therapeutic strategies is paramount. Combination therapy, the concurrent use of multiple therapeutic agents, has become a cornerstone of modern cancer treatment.[1][2] The primary goals are to achieve synergistic therapeutic effects, reduce doses to mitigate toxicity, and overcome or delay the onset of drug resistance.[1][3][4] Natural compounds, in particular, have emerged as a promising class of agents to combine with conventional chemotherapy.[3][4][5][6][7] These compounds often exhibit favorable safety profiles and can modulate cellular pathways that sensitize cancer cells to the cytotoxic effects of chemotherapy.[4][5]

This guide focuses on 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione , a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[8][9] While its individual biological activities are a subject of ongoing research, its potential to act synergistically with established chemotherapy drugs presents a compelling avenue for drug development. This document provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the synergistic potential of this novel compound in combination with standard-of-care chemotherapeutic agents.

Our approach is grounded in a multi-tiered experimental strategy, beginning with in vitro screening to establish synergy, followed by mechanistic studies to understand the underlying molecular interactions, and culminating in recommendations for in vivo validation.

Part 1: Foundational In Vitro Assessment of Synergy

The initial phase of investigation is to determine whether the combination of this compound and a given chemotherapy drug results in a greater-than-additive cytotoxic effect. This is achieved by systematically measuring cell viability across a range of concentrations for each compound, both individually and in combination.

The Principle of Synergy and the Chou-Talalay Method

The concept of synergy can be complex, with historical definitions varying widely.[10] The Chou-Talalay method provides a robust, quantitative framework based on the median-effect equation, derived from the mass-action law principle.[1][11][12] This method allows for the determination of a Combination Index (CI), which quantitatively defines the nature of the drug interaction:

  • CI < 1: Synergy

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

The prerequisite for any combination study is the generation of accurate dose-effect curves for each drug individually.[10][12]

Experimental Workflow for Synergy Screening

The overall workflow for the initial in vitro assessment is depicted below. This process involves selecting appropriate cell lines, determining the inhibitory concentration (IC50) for each individual drug, and then using this information to design a combination matrix experiment.

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_single_agent Phase 2: Single-Agent Analysis cluster_combo Phase 3: Combination Analysis cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Selection Select Cancer Cell Lines Drug_Prep Prepare Stock Solutions (Compound & Chemo) Cell_Selection->Drug_Prep Single_Agent_Assay Perform Cell Viability Assay (e.g., MTT) for each drug alone Drug_Prep->Single_Agent_Assay IC50_Calc Calculate IC50 Values (Dose-Response Curves) Single_Agent_Assay->IC50_Calc Combo_Design Design Combination Matrix (Constant or Non-Constant Ratio) IC50_Calc->Combo_Design Combo_Assay Perform Combination Cell Viability Assay Combo_Design->Combo_Assay CI_Calc Calculate Combination Index (CI) using Chou-Talalay Method Combo_Assay->CI_Calc Isobologram Generate Isobolograms & Fa-CI Plots CI_Calc->Isobologram Conclusion Determine Synergy, Additivity, or Antagonism Isobologram->Conclusion Apoptosis_Pathway cluster_treatment Cellular Treatment cluster_apoptosis Apoptotic Cascade cluster_detection Flow Cytometry Detection Treatment Compound X + Drug Y PS_Translocation Phosphatidylserine (PS) Translocation to Outer Membrane Treatment->PS_Translocation Membrane_Compromise Loss of Membrane Integrity (Late Apoptosis) PS_Translocation->Membrane_Compromise time Annexin_V Annexin V-FITC binds to PS PS_Translocation->Annexin_V PI Propidium Iodide (PI) enters compromised cell Membrane_Compromise->PI Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Annexin_V->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+ / PI+) Annexin_V->Late_Apoptotic PI->Late_Apoptotic InVivo_Model Start Tumor Cell Implantation (e.g., Xenograft) Tumor_Growth Allow Tumors to Reach Palpable Size Start->Tumor_Growth Randomization Randomize Mice into 4 Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Compound X Randomization->Group2 Group3 Group 3: Drug Y Randomization->Group3 Group4 Group 4: Combination (X+Y) Randomization->Group4 Treatment Administer Treatments (Defined Schedule) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Reach criteria Analysis Statistical Analysis of Tumor Growth Inhibition Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Seco-Cadinane Sesquiterpenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the purification of seco-cadinane sesquiterpenes. This guide is structured to address the nuanced and often complex challenges encountered during the isolation of these valuable natural products. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format, grounded in established scientific principles and field-proven experience.

Part 1: Fundamental Challenges in Seco-Cadinane Purification

The purification of seco-cadinane sesquiterpenes is inherently complex due to their unique structural features and chemical properties. Unlike more rigid bicyclic cadinanes, the "seco" designation indicates a cleaved carbon-carbon bond in the core scaffold, introducing greater conformational flexibility. This, combined with a high degree of oxygenation and stereochemical complexity, presents a formidable challenge.[1][2][3] The low abundance of these compounds in natural sources further complicates isolation efforts, making high-recovery purification essential.[4][5][6]

Key difficulties stem from:

  • Structural Similarity: Crude extracts often contain a multitude of closely related isomers (stereoisomers, constitutional isomers) that exhibit very similar polarities, making chromatographic separation difficult.[7][8]

  • Chemical Instability: The presence of sensitive functional groups (e.g., lactones, epoxides, hydroperoxides) can make these molecules susceptible to degradation under non-neutral pH, heat, or UV light exposure.[7][9]

  • Co-elution with Impurities: Seco-cadinanes are often extracted alongside a complex matrix of other lipids, pigments, and terpenoids, leading to overlapping peaks in chromatography.[6][10]

This guide will directly address these issues, providing both the "how" and the critical "why" behind each recommendation.

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section provides direct answers to common questions and troubleshooting scenarios encountered during the purification process.

Question 1: Why is my chromatographic resolution so poor? I'm seeing broad, overlapping peaks for my target compounds.

Answer: Poor resolution is the most common hurdle. It typically points to one of three issues: an inappropriate separation method, suboptimal mobile phase composition, or column overloading.

The structural diversity of sesquiterpenoids often leads to the presence of isomers with nearly identical polarities, making them difficult to separate using standard chromatographic techniques.[7][8]

Troubleshooting Steps:

  • Re-evaluate Your Stationary Phase: If you are using standard silica gel, highly similar compounds may co-elute.

    • Expert Insight: Some sesquiterpenes can irreversibly adsorb to the acidic sites on standard silica, leading to tailing peaks and low recovery.[7] Consider using deactivated (neutral) silica or an alternative like alumina. For highly non-polar compounds, reversed-phase (C18) chromatography is a powerful alternative.[11]

  • Optimize the Mobile Phase: A simple isocratic elution is often insufficient.

    • Expert Insight: A shallow gradient elution is crucial for separating complex mixtures.[7] For normal-phase silica, gradually increasing polarity (e.g., slowly increasing the percentage of ethyl acetate in hexane) allows for the sequential elution of compounds with minor polarity differences.[4]

    • Consider Argentation Chromatography: For isomers differing only in the position of a double bond, impregnation of the silica gel with silver nitrate (AgNO₃) can dramatically improve resolution.[8] The silver ions form reversible π-complexes with the double bonds, introducing a new separation mechanism based on steric accessibility and electron density of the alkenes.[12]

  • Reduce Sample Load: Overloading the column is a frequent cause of peak broadening.[7]

    • Expert Insight: As a rule of thumb, the sample load for preparative chromatography should not exceed 1-5% of the stationary phase mass. If resolution is still poor, reduce the load further and perform multiple injections.

Question 2: My recovery of the target seco-cadinane is extremely low after column chromatography. Where is my compound going?

Answer: Low recovery is often attributable to compound degradation or irreversible adsorption onto the stationary phase.

Sesquiterpenes, particularly those with lactone rings or other sensitive functionalities, can be unstable.[7] They can degrade due to exposure to heat, strong acids/bases, or even the mildly acidic nature of standard silica gel.[7][9]

Troubleshooting Steps:

  • Assess Compound Stability: Before preparative scale purification, perform a small-scale stability test. Spot your crude extract on a TLC plate, let it sit on the benchtop for several hours, and then develop it. Compare this to a freshly spotted plate. If new spots appear or the target spot diminishes, degradation is likely occurring.

  • Minimize Heat Exposure: When evaporating solvents from your collected fractions, always use a rotary evaporator with a low-temperature water bath (ideally below 40-45°C).[7] High heat can induce rearrangements or decomposition.

  • Use a Deactivated Stationary Phase: The acidic surface of silica gel can catalyze degradation.

    • Expert Insight: You can "deactivate" silica gel by pre-treating it with a small percentage of water or by using commercially available neutral silica. Alternatively, alumina (neutral or basic) can be a good substitute, though its separation characteristics differ.

  • Consider Alternative Techniques: If low recovery persists on solid-phase columns, liquid-liquid chromatographic methods like High-Speed Counter-Current Chromatography (HSCCC) are excellent alternatives.[13][14]

    • Expert Insight: HSCCC eliminates solid supports, thereby preventing irreversible adsorption and minimizing degradation. It is particularly effective for separating polar compounds that are challenging to purify on silica or reversed-phase columns.[13]

Workflow & Troubleshooting Visualization

The following diagrams illustrate a general purification workflow and a decision-making process for troubleshooting common chromatographic issues.

G cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Bulk Separation cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Final Analysis Crude Crude Plant/Fungal Extract LLE Liquid-Liquid Extraction (e.g., Hexane/EtOAc vs. MeOH/H2O) Crude->LLE Partitioning VLC Vacuum Liquid Chromatography (VLC) or Coarse Column Chromatography LLE->VLC Fractionation Fractions Combined Fractions of Interest VLC->Fractions TLC Analysis Prep_HPLC Preparative HPLC (Normal or Reversed-Phase) Fractions->Prep_HPLC HSCCC HSCCC (Optional) Fractions->HSCCC Pure_Compound Purified Seco-Cadinane Prep_HPLC->Pure_Compound HSCCC->Pure_Compound Analysis Purity & Structural Confirmation (NMR, HRMS, etc.) Pure_Compound->Analysis

Caption: General purification workflow for seco-cadinane sesquiterpenes.

G Start Problem: Poor Chromatographic Resolution Cause1 Potential Cause: Column Overload? Start->Cause1 Cause2 Potential Cause: Mobile Phase Suboptimal? Cause1->Cause2 No Sol1 Solution: - Reduce sample load by 50% - Perform multiple smaller runs Cause1->Sol1 Yes Cause3 Potential Cause: Co-eluting Isomers? Cause2->Cause3 No Sol2 Solution: - Introduce a shallow gradient - Test different solvent systems (e.g., Hexane/Acetone, DCM/MeOH) Cause2->Sol2 Yes Sol3 Solution: - Use Argentation (AgNO₃) Silica - Switch to a different stationary phase (e.g., C18, Alumina) - Employ orthogonal method (HSCCC) Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for poor chromatographic separation.

Question 3: How do I choose the right chromatographic technique for my specific seco-cadinane?

Answer: The choice depends on the polarity of your target compound, the quantity of material, and the nature of the impurities. No single technique is universally superior. A multi-step approach is almost always necessary.[15]

Table 1: Comparison of Key Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseBest For...ProsCons
Normal-Phase Column Silica Gel, AluminaNon-polar (e.g., Hexane/EtOAc)Initial, large-scale fractionation of crude extracts. Separating moderately polar compounds.Inexpensive, high capacity, well-understood.Risk of irreversible adsorption and degradation; poor resolution for very similar compounds.[7]
Reversed-Phase HPLC C18, C8 SilicaPolar (e.g., Acetonitrile/H₂O)High-resolution purification of semi-polar to polar compounds. Final polishing step.High efficiency, excellent reproducibility, good for polar compounds.[11]Lower sample capacity than normal-phase; potential for compound precipitation.
HSCCC None (Liquid-Liquid)Biphasic Solvent SystemPolar and/or unstable compounds. Separation of compounds with very similar structures.No solid support (no adsorption losses), high recovery, gentle on samples.[13][14]Requires specialized equipment; solvent system selection can be complex.[14]
Argentation Chromatography AgNO₃-impregnated SilicaNon-polarSeparating isomers based on the number and position of C=C double bonds.Unique selectivity for unsaturated compounds.[8]Light-sensitive; silver can leach; not suitable for all compound classes.

Part 3: Key Experimental Protocols

Here we provide detailed, self-validating protocols for common purification steps.

Protocol 1: Preparative Normal-Phase Column Chromatography

This protocol outlines a standard procedure for the initial fractionation of a crude extract.

Objective: To separate a complex mixture into several less complex fractions based on polarity.

Methodology:

  • Stationary Phase Preparation:

    • Choose your adsorbent (e.g., Silica Gel 60, 230-400 mesh).

    • Expert Insight: For a "dry packing" method, add the dry silica powder to your column. For a "wet packing" or "slurry" method, mix the silica with your initial, least polar mobile phase solvent (e.g., 100% hexane) to form a paste. Pour this slurry into the column. The slurry method is preferred as it minimizes air bubbles and ensures a more uniform packing, leading to better separation.

  • Sample Loading:

    • Dissolve your crude extract (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate flask, add 2-3 times the sample weight of dry silica gel.

    • Add the dissolved sample to the silica and evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This is the "dry loading" method.

    • Expert Insight: Dry loading prevents the sample from precipitating at the top of the column and ensures it is applied in a narrow, even band, which is critical for good resolution.[7]

    • Carefully add the sample-impregnated silica to the top of the packed column.

  • Elution:

    • Begin elution with your least polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase. This can be done in a stepwise fashion (e.g., 100% Hexane -> 5% EtOAc in Hexane -> 10% EtOAc in Hexane) or via a continuous gradient using a gradient mixer.[7] A slow, shallow gradient is almost always better than a steep one.

    • Self-Validation: The optimal solvent system should place your target compound at an Rf value of 0.25-0.35 on a TLC plate.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system and visualize the spots (e.g., under UV light or by staining with permanganate or vanillin-sulfuric acid stain).

    • Combine fractions that show a clean spot corresponding to your target compound.

Table 2: Example Solvent Systems for Sesquiterpene Chromatography
Chromatography ModeCommon Solvent A (Non-polar)Common Solvent B (Polar)Typical Gradient ProfileTarget Compounds
Normal-Phase n-Hexane or HeptaneEthyl Acetate (EtOAc)Start at 0-5% B, increase to 50-100% BLess polar to moderately polar sesquiterpenes.
Normal-Phase Dichloromethane (DCM)Methanol (MeOH)Start at 0-1% B, increase to 10-20% BMore polar, oxygenated sesquiterpenes.
Reversed-Phase Water (often with 0.1% Formic Acid)Acetonitrile (ACN)Start at 10-20% B, increase to 90-100% BPolar to semi-polar sesquiterpenes.
Reversed-Phase WaterMethanol (MeOH)Start at 20-40% B, increase to 100% BGenerally requires higher %B than ACN for same elution.

References

Technical Support Center: A Scientist's Guide to Improving HPLC Resolution of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the intricate challenge of separating isomers of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. As a complex sesquiterpenoid, this molecule and its stereoisomers present unique chromatographic hurdles.[1] This document provides in-depth, field-proven insights and systematic protocols to achieve baseline resolution, ensuring the accuracy and reliability of your analytical results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of these challenging isomers.

Q1: Why is the separation of this compound isomers so difficult?

A1: The difficulty stems from the inherent nature of isomers. These compounds share the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Specifically for this sesquiterpenoid, you are likely dealing with stereoisomers (diastereomers or enantiomers) due to its multiple chiral centers.[2] These isomers have nearly identical physicochemical properties, such as polarity and hydrophobicity, making them difficult to differentiate with standard chromatographic methods. Conventional C18 columns, which separate primarily based on hydrophobicity, may fail to provide adequate resolution.[3]

Q2: What is the fundamental difference between separating diastereomers and enantiomers by HPLC?

A2: This is the most critical question to answer before method development.

  • Diastereomers have different physical properties and, therefore, can be separated on standard achiral stationary phases (e.g., C18, Phenyl-Hexyl).[4] The challenge is to find the right combination of mobile and stationary phases that can exploit these subtle physical differences.[4][5]

  • Enantiomers , being non-superimposable mirror images, have identical physical properties in an achiral environment. Their separation absolutely requires a chiral environment .[6] This can be achieved in three primary ways:

    • Directly , using a Chiral Stationary Phase (CSP).[4][7]

    • Directly , by adding a Chiral Mobile Phase Additive (CMPA).[8][9]

    • Indirectly , by derivatizing the enantiomers with a pure chiral agent to form diastereomers, which can then be separated on an achiral column.[9][10][11]

Q3: What are the three key chromatographic factors I can manipulate to improve resolution?

A3: The resolution (Rs) between two peaks is governed by the resolution equation, which highlights three key factors you can control:

  • Efficiency (N): A measure of peak sharpness. Higher efficiency (narrower peaks) leads to better resolution. It can be improved by using columns with smaller particles, longer columns, or optimizing the flow rate.[12]

  • Selectivity (α): The most critical factor for isomer separation, representing the ability of the chromatographic system to distinguish between the two analytes. Changing the mobile phase composition, stationary phase chemistry, or temperature directly impacts selectivity.[12][13]

  • Retention Factor (k'): A measure of how long an analyte is retained on the column. Optimizing k' (typically between 2 and 10) ensures there is sufficient interaction time for a separation to occur. This is primarily adjusted by changing the mobile phase strength.[12]

Part 2: Troubleshooting Guide: A Systematic Approach to Poor Resolution

This section provides a logical workflow for tackling co-elution and poor resolution issues.

Problem: My this compound isomers are co-eluting or have a resolution (Rs) of less than 1.5.

Our troubleshooting strategy is hierarchical, starting with the simplest and most impactful adjustments.

Troubleshooting_Workflow cluster_start Initial Problem cluster_mobile_phase Strategy 1: Mobile Phase Optimization cluster_temperature Strategy 2: Temperature Optimization cluster_stationary_phase Strategy 3: Stationary Phase Selection cluster_result Evaluation Start Poor Resolution (Rs < 1.5) or Co-elution MP_Strength Adjust Solvent Strength (e.g., 90:10 to 70:30 ACN:H2O) Start->MP_Strength MP_Type Change Organic Modifier (Acetonitrile vs. Methanol) MP_Strength->MP_Type MP_Gradient Introduce a Shallow Gradient MP_Type->MP_Gradient Evaluate Evaluate Resolution (Rs) MP_Gradient->Evaluate Temp_Screen Screen Temperatures (e.g., 25°C, 40°C, 55°C) SP_Achiral Switch Achiral Column (e.g., C18 to Phenyl-Hexyl) Temp_Screen->SP_Achiral If still no resolution Temp_Screen->Evaluate Re-evaluate SP_Chiral Screen Chiral Columns (CSPs) (If enantiomers suspected) SP_Achiral->SP_Chiral SP_Chiral->Evaluate Re-evaluate Success Resolution Achieved (Rs ≥ 1.5) Evaluate->Success Yes Failure Resolution Still Poor Evaluate->Failure No Failure->Temp_Screen

Caption: Troubleshooting flowchart for improving isomer resolution.

Strategy 1: Mobile Phase Optimization (The First Line of Attack)

This is the most effective and least disruptive starting point for improving separation.[4] A well-chosen mobile phase can dramatically alter selectivity.[14][15]

  • 1A: Adjust Mobile Phase Strength (Isocratic Elution):

    • Causality: If your isomers elute too early (low k'), there is not enough interaction time with the stationary phase for separation to occur.

    • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[3] For example, if you are using 80:20 acetonitrile:water, try 75:25 and then 70:30. This increases the retention factor (k'), providing more opportunity for the column to differentiate between the isomers.

  • 1B: Change the Organic Modifier:

    • Causality: Acetonitrile (ACN) and methanol (MeOH) have different chemical properties that create unique selectivities. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can alter how the isomers interact with the stationary phase.[3]

    • Action: If you started with ACN, prepare a mobile phase of equivalent solvent strength using MeOH and re-run the analysis. The change in selectivity (α) may be sufficient to resolve the peaks.

  • 1C: Implement a Gradient Elution:

    • Causality: An isocratic elution may not be optimal if the isomers have very similar retention behaviors. A shallow gradient can exploit small differences in how the isomers respond to a change in mobile phase strength.

    • Action: Develop a very shallow gradient around the isocratic condition that gives the best, albeit incomplete, separation. For example, if 75% ACN gives the best result, try a gradient from 70% to 80% ACN over 15-20 minutes. This can often tease apart closely eluting peaks.[16]

Strategy 2: Temperature Optimization

Temperature is a powerful secondary parameter for fine-tuning selectivity.[17]

  • Causality: Temperature affects mobile phase viscosity, analyte diffusivity, and the kinetics of interaction between the analytes and the stationary phase.[13][18] Even small changes in temperature can alter the selectivity (α) between two isomers, sometimes dramatically.[13][19]

  • Action: Use a column oven to systematically evaluate the separation at different temperatures. A good starting range is 25°C, 40°C, and 55°C.[4] Note that for some isomer separations, lower temperatures can actually improve resolution.[20]

Strategy 3: Stationary Phase Selection

If optimizing the mobile phase and temperature on your current column fails, the column chemistry itself is the next variable to change.[4][12]

  • 3A: Switch Achiral Stationary Phase (for Diastereomers):

    • Causality: Different stationary phases offer unique separation mechanisms. A standard C18 column separates primarily on hydrophobicity. A Phenyl-Hexyl column, however, can introduce π-π interactions, which may differentiate isomers containing aromatic rings or double bonds.[12]

    • Action: If you are using a C18 column, switch to a Phenyl-Hexyl or a polar-embedded phase column. These alternative selectivities are often successful for positional or geometric isomers.[21]

  • 3B: Screen Chiral Stationary Phases (CSPs) (for Enantiomers):

    • Causality: If you suspect you have enantiomers, an achiral column will not resolve them. A CSP creates a three-dimensional chiral environment that allows for differential interaction with each enantiomer, leading to different retention times.

    • Action: Screen a set of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a versatile and powerful starting point for many chiral separations.[7] Perform this screen using both normal-phase and reversed-phase mobile phases, as recommended by the column manufacturer.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step workflows for systematically applying the strategies discussed above.

Protocol 1: Systematic Method Development for Diastereomer Resolution

This protocol outlines a logical workflow for optimizing the separation of diastereomers on an achiral column.

Protocol_Workflow Start 1. Initial Conditions Column: C18 (e.g., 4.6x150mm, 5µm) Mobile Phase: 80:20 ACN:H2O Flow: 1.0 mL/min Temp: 30°C Step2 2. Mobile Phase Screen - Test ACN vs. MeOH - Test 3 solvent strengths for each (e.g., 70%, 80%, 90% organic) Start->Step2 Step3 3. Identify Best Condition Select the mobile phase giving the highest, even if incomplete, resolution. Step2->Step3 Step4 4. Temperature Screen Using the best mobile phase from Step 3, run at 25°C, 40°C, and 55°C. Step3->Step4 Step5 5. Gradient Optimization If resolution is still poor, develop a shallow gradient around the best isocratic condition. Step4->Step5 End Final Optimized Method Step4->End If Rs ≥ 1.5 Step6 6. Change Stationary Phase If all else fails, repeat Steps 2-5 on a Phenyl-Hexyl column. Step5->Step6 If Rs < 1.5 Step5->End If Rs ≥ 1.5 Step6->End If Rs ≥ 1.5

Caption: Workflow for systematic diastereomer method development.

  • Establish Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

    • Initial Run: Isocratic elution with 80% B at 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV (select an appropriate wavelength based on the analyte's UV spectrum).

  • Screen Organic Modifier & Strength:

    • Perform a series of isocratic runs, first with ACN, then with Methanol (MeOH).

    • For each solvent, test at least three different strengths (e.g., 70%, 80%, 90% organic).

    • Evaluate the chromatograms for changes in selectivity (α) and resolution (Rs).

  • Optimize Temperature:

    • Using the best mobile phase composition identified in Step 2, run the analysis at three different temperatures (e.g., 25°C, 40°C, 55°C).[4]

    • Select the temperature that provides the best resolution.

  • Fine-Tune with a Gradient (If Necessary):

    • If baseline resolution is still not achieved, convert the optimal isocratic method into a shallow gradient.

    • For example, if 75% ACN at 40°C was best, try a linear gradient from 70% to 80% ACN over 20 column volumes.

  • Change Stationary Phase (If Necessary):

    • If the above steps fail on a C18 column, repeat the process on a column with different selectivity, such as a Phenyl-Hexyl phase.

Part 4: Data for Reference

Summarizing key data in tables allows for quick comparison and informed decision-making during method development.

Table 1: Properties of Common Reversed-Phase Solvents
SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)Elution StrengthKey Characteristics
Water10.2~1801.00WeakestAqueous component
Methanol (MeOH)5.12050.60StrongerProtic, can hydrogen bond
Acetonitrile (ACN)5.81900.37StrongestAprotic, good UV transparency

This table provides a quick reference for choosing and substituting organic modifiers.

Table 2: Comparison of Achiral Stationary Phases for Isomer Separation
Stationary PhasePrimary Separation MechanismBest Suited For
C18 (ODS) Hydrophobic interactionsGeneral purpose, separation by polarity/hydrophobicity.
C8 Hydrophobic interactionsSimilar to C18 but with less retention; good for highly retained compounds.
Phenyl-Hexyl Hydrophobic & π-π interactionsIsomers with aromatic rings or double bonds; offers alternative selectivity to C18.[12][21]
Polar-Embedded Hydrophobic & polar interactionsCan provide unique selectivity for polar isomers and offer different peak shapes.

References

addressing variability in the biological activity of natural extracts of Casearia sylvestris

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Variability in Biological Activity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Casearia sylvestris. This guide is designed to help you navigate a critical challenge in natural product research: the inherent variability in the biological activity of its extracts. Inconsistent results can derail research, compromise data reproducibility, and stall drug discovery pipelines.

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the root causes of this variability—from the plant's genetics and environment to your laboratory's processing and analytical methods—and provide robust, self-validating protocols to ensure the consistency and reliability of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the most common questions regarding the sources of variability. Understanding these factors is the first step toward controlling them.

Category 1: The Plant Source - Genetics & Environment

Question: My lab and a collaborating lab are using C. sylvestris leaf extracts, but we're getting vastly different results in our cytotoxicity assays. Why is this happening?

Answer: This is a classic and frequent issue stemming from the significant chemical variability within the Casearia sylvestris species itself. The primary factors are:

  • Infraspecific Variation (Varieties): There are two recognized varieties, C. sylvestris var. sylvestris and C. sylvestris var. lingua.[1][2][3] These varieties have distinct phytochemical profiles. Extracts from var. sylvestris, typically found in the Atlantic Forest biome, are rich in clerodane diterpenoids (e.g., casearins) and are associated with high cytotoxic activity.[1][2][3] Conversely, var. lingua, prevalent in the Cerrado (savannah) biome, has a higher concentration of glycosylated flavonoids, which correlates with stronger antioxidant activity but lower cytotoxicity.[1][2][3]

  • Geographic Origin and Environment (Ecophysiology): The biome where the plant is harvested dramatically influences its secondary metabolite production. Factors like soil composition, altitude, water availability, and sun exposure act as environmental pressures that alter the chemical makeup of the plant.[4] Studies have shown that populations from the Atlantic Forest and the Cerrado have quantifiably different chemical compositions, directly impacting their biological effects.[1]

  • Genetic Diversity: Even within the same population and variety, there is considerable genetic diversity.[5][6][7] This can lead to plant-to-plant variations in the concentration of key bioactive compounds.

Expert Advice: Always begin any study by securing a taxonomically verified, single-source batch of plant material. If sourcing from different locations is unavoidable, you must perform a comparative phytochemical analysis before conducting biological assays.

Category 2: Extraction & Processing - The Impact of Handling

Question: I noticed the essential oil from my dried leaves is less active than an extract I made from fresh leaves. Did I degrade the active compounds?

Answer: Yes, this is highly likely. The processing of plant material is a critical control point where significant chemical changes can occur.

  • Drying Method: Oven-drying, especially at elevated temperatures (e.g., 40°C), can induce chemical reactions like oxidation.[8][9] In the case of C. sylvestris essential oil, sesquiterpene hydrocarbons like (E)-caryophyllene and bicyclogermacrene can be oxidized into artifacts such as caryophyllene oxide and spathulenol.[8][10] These artifacts may have different, often reduced, biological activity. For preserving heat-labile or volatile compounds, freeze-drying (lyophilization) is a superior pre-treatment method.[11]

  • Extraction Solvent and Technique: The choice of solvent dictates which classes of compounds you will enrich. Ethanolic extracts are common for obtaining a broad spectrum of compounds, including diterpenes and flavonoids, and are often used in anti-ulcer and antimicrobial studies.[12][13][14] More selective solvents like dichloromethane can be used to specifically target the cytotoxic clerodane diterpenes (casearins).[15] Furthermore, the extraction technique matters; ultrasound-assisted extraction can increase the yield of phenolic compounds compared to simple maceration.[11]

Expert Advice: Standardize your pre-treatment and extraction protocol from the outset. For comparative studies, ensure every batch is processed identically. If you suspect compound degradation, use a non-destructive technique like thermal desorption for analyzing volatile compounds directly from fresh leaves to establish a baseline profile.[8][9]

Category 3: The Extract Itself - Synergy & Antagonism

Question: I isolated a pure casearin, but it's less potent in my assay than the crude fraction it came from. Isn't the pure compound supposed to be more active?

Answer: This counterintuitive result points to the complex pharmacology of natural extracts, specifically the concepts of synergy and antagonism.[16][17][18]

  • Synergy: The total biological effect of the extract may be greater than the sum of its individual components. Other compounds in the extract, even if weakly active themselves, can enhance the activity of the primary bioactive molecule. This can occur through various mechanisms, such as improving solubility, increasing bioavailability, or inhibiting metabolic breakdown of the active compound.

  • Phytocomplex Effect: Research on C. sylvestris extracts has shown that a "rutin-containing phytocomplex" was more effective at neutralizing snake venom than pure rutin alone, suggesting that the combined action of multiple constituents is necessary for the full biological effect.[19]

  • Antagonism: Conversely, some compounds in an extract can interfere with or reduce the activity of others.[16][17] This is why fractionation can sometimes lead to an increase in activity if an antagonistic compound is removed.

Expert Advice: When you observe high activity in a crude extract, do not assume a single compound is responsible. A bioassay-guided fractionation approach is essential, but you must test the activity of recombined fractions to identify potential synergistic interactions.

Part 2: Troubleshooting Guides & Standardized Protocols

This section provides actionable, step-by-step protocols to help you standardize your workflow and ensure batch-to-batch consistency.

Workflow for Ensuring Reproducible C. sylvestris Research

This workflow diagram illustrates the critical control points for minimizing variability, from plant collection to data analysis.

G cluster_0 Phase 1: Sourcing & Authentication cluster_1 Phase 2: Extraction & Profiling cluster_2 Phase 3: Bio-Assay & QC A1 Plant Collection (Single, Defined Population) A2 Taxonomic Verification (Voucher Specimen) A1->A2 A3 Standardized Pre-treatment (e.g., Freeze-Drying) A2->A3 B1 Validated Extraction Protocol (Solvent, Time, Temp) A3->B1 Standardized Material B2 Phytochemical Fingerprinting (HPLC/UHPLC, GC-MS) B1->B2 B3 Quantify Key Markers (e.g., Casearin X, Rutin) B2->B3 C1 Normalize Extract Dose (Based on Marker Concentration) B3->C1 QC Data C2 Standardized Bio-Assay (Controls, SOPs) C1->C2 C3 Batch-to-Batch Comparison (Multivariate Analysis) C2->C3 C3->B1 Feedback Loop for Process Optimization

Caption: A workflow for minimizing variability in C.sylvestris research.

Protocol 1: Standardized Extraction of Bioactive Compounds

Objective: To produce a chemically consistent ethanolic extract suitable for a range of in vitro biological assays. This protocol incorporates best practices to minimize degradation and ensure reproducibility.

Materials:

  • Freeze-dried, powdered leaves of taxonomically verified C. sylvestris.

  • Ethanol (95%, HPLC grade).

  • Ultrasonic bath with temperature control.

  • Rotary evaporator.

  • Sterile filters (0.22 µm).

Methodology:

  • Preparation: Weigh 50 g of powdered leaf material and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol.

  • Extraction: Place the flask in an ultrasonic bath set to 40°C. Sonicate for 1 hour.

    • Causality: Ultrasound-assisted extraction (UAE) uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving the extraction efficiency of bioactive compounds compared to simple maceration.[11] The controlled temperature prevents the degradation of heat-sensitive molecules.

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to remove coarse plant material.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator with the water bath set to a maximum of 45°C until the ethanol is fully removed.

    • Causality: Low-temperature evaporation is crucial to prevent the degradation of thermolabile compounds, which is a major source of artificial variability.

  • Lyophilization & Storage: Freeze the resulting aqueous residue and lyophilize to obtain a dry powder extract. Store the final extract at -20°C in an airtight, desiccated container.

  • Quality Control: Before use in any biological assay, subject a sample of the extract to the phytochemical fingerprinting protocol (Protocol 2).

Protocol 2: HPLC-PDA Phytochemical Fingerprinting for Quality Control

Objective: To generate a reliable chemical fingerprint of the extract to ensure batch-to-batch consistency and to quantify key chemical markers.

Materials:

  • HPLC system with a Photodiode Array (PDA) detector.

  • C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Reference standards (e.g., Casearin X, Rutin).

  • Methanol and Water (HPLC grade), Formic Acid.

  • C. sylvestris extract prepared according to Protocol 1.

Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the dry extract and dissolve it in 10 mL of methanol. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A typical gradient might be: 0-5 min (10% B), 5-40 min (10-90% B), 40-45 min (90% B), 45-50 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA scan from 200-400 nm. Monitor specifically at ~235 nm for diterpenes and ~254/350 nm for flavonoids.[20][21]

  • Data Analysis:

    • Fingerprinting: Overlay the chromatograms from different batches. The pattern, retention times, and relative peak areas should be highly similar.

    • Quantification: Prepare a calibration curve using the reference standards. Calculate the concentration (mg/g of extract) of key markers like Casearin X (cytotoxicity marker) and Rutin (antioxidant marker).

  • Acceptance Criteria: Define acceptance criteria for batch release. For example, the concentration of Casearin X must be within ±15% of the established reference batch.

Self-Validation: This protocol is self-validating. By comparing each new batch to a fully characterized reference batch, you create a system of ongoing quality control that ensures consistency over time. This approach is fundamental for reliable research and is aligned with regulatory expectations for botanical drug products.[22][23]

Part 3: Data Presentation & Visualization
Table 1: Influence of Variety and Biome on Key Phytochemical Classes

This table summarizes data from literature, highlighting the importance of proper plant material selection.

Plant VarietyBiomePredominant Bioactive ClassAssociated Biological ActivityReference
C. sylvestris var. sylvestrisAtlantic ForestClerodane Diterpenoids (Casearins)High Cytotoxicity, Antimicrobial[1][2][3][24]
C. sylvestris var. linguaCerradoGlycosylated Flavonoids (Rutin, etc.)High Antioxidant, Lower Cytotoxicity[1][2][3]
Diagram: Bioassay-Guided Fractionation Logic

This diagram outlines the logical steps in bioassay-guided fractionation, a crucial process for identifying active compounds while checking for synergy.

G Start Crude Extract (High Activity) Frac Perform Fractionation (e.g., Column Chromatography) Start->Frac TestFrac Bio-Assay All Fractions Frac->TestFrac F1 Fraction 1 F2 Fraction 2 (Most Active) SubFrac Sub-fractionate F2 F2->SubFrac F3 Fraction 3 TestFrac->F1 Inactive TestFrac->F2 Active TestFrac->F3 Inactive TestSubFrac Bio-Assay Sub-Fractions SubFrac->TestSubFrac SF1 Sub-Fraction 2.1 SF2 Sub-Fraction 2.2 (Active) Isolate Isolate Pure Compound (e.g., Casearin X) SF2->Isolate TestSubFrac->SF1 Inactive TestSubFrac->SF2 Active TestPure Test Pure Compound Isolate->TestPure Result Activity Confirmed or Reduced? TestPure->Result SynergyTest Recombine Fractions (F1+F2, F2+F3) & Re-Assay Result->SynergyTest If Reduced

Caption: Logic flow for bioassay-guided fractionation of C.sylvestris.

References

minimizing matrix effects in LC-MS analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Matrix Effects for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and Related Compounds

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Direct analytical methods for "this compound" are not extensively documented in current scientific literature. The principles, protocols, and troubleshooting advice provided herein are based on established best practices for the LC-MS analysis of structurally related small molecules, such as sesquiterpenoids, in complex biological matrices. These guidelines are designed to be broadly applicable and serve as a robust starting point for your method development.

Introduction: The Challenge of the Matrix

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy and reliability of quantitative LC-MS can be significantly compromised by a phenomenon known as the "matrix effect".[2] The matrix consists of all components within a sample other than the analyte of interest, including salts, lipids, proteins, and metabolites.[3] These co-eluting substances can interfere with the ionization of your target analyte—in this case, a sesquiterpenoid dione—leading to either ion suppression or enhancement.[4] This ultimately affects the accuracy, precision, and sensitivity of your results.[5]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and minimize matrix effects, ensuring the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem?

A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[6] This interference occurs in the mass spectrometer's ion source, where matrix components can compete with the analyte for ionization, leading to a suppressed (decreased) signal, or in some cases, an enhanced (increased) signal.[7][8] This phenomenon is a major concern because it can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[5]

Q2: My analyte is a moderately polar sesquiterpenoid. What specific matrix components should I be most concerned about?

A2: For moderately polar analytes in biological matrices like plasma or serum, the primary culprits for matrix effects are phospholipids.[9][10] Phospholipids are major components of cell membranes and are notorious for co-extracting with analytes during common sample preparation procedures like protein precipitation (PPT). They often elute in the same chromatographic window as many small molecule drugs and metabolites, causing significant ion suppression.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative method. A solution of your analyte is continuously infused into the LC flow after the analytical column but before the MS ion source. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[5][11] This helps identify the retention time windows to avoid.[12]

  • Post-Extraction Spike Method: This is the "gold standard" for quantitative assessment.[11] You compare the peak area of the analyte spiked into a blank, extracted matrix sample to the peak area of the analyte in a clean solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of the effect.[11][12]

Q4: What is a Matrix Factor (MF) and how is it calculated?

A4: The Matrix Factor provides a quantitative measure of ion suppression or enhancement. It is calculated using the post-extraction spike method with the following formula:

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.8 and 1.2.[11]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[5][13] However, this approach is only feasible if the concentration of your analyte is high enough to remain well above the lower limit of quantification (LLOQ) after dilution.[5] For trace-level analysis, dilution may compromise the required sensitivity.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues you may encounter and provides a logical, step-by-step approach to resolution.

Issue 1: Low Analyte Response & Poor Sensitivity in Biological Samples
  • Symptom: The signal for your analyte is significantly lower in extracted plasma samples compared to standards prepared in a clean solvent. The method fails to meet the required LLOQ.

  • Probable Cause: Severe ion suppression, likely due to co-eluting phospholipids or other endogenous matrix components.

  • Troubleshooting Workflow:

    A Start: Low Signal in Matrix B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Matrix Factor (MF) < 0.7? B->C Yes H MF is acceptable. Investigate other issues: - Extraction Recovery - Analyte Stability - MS Source Parameters B->H No D Step 2: Optimize Sample Preparation C->D Yes E Step 3: Refine Chromatography D->E F Step 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G End: Robust Method Achieved F->G

    Caption: Troubleshooting workflow for low analyte signal.

  • Detailed Protocols:

    • Quantify the Matrix Effect: Perform the post-extraction spike experiment as described in FAQ 3 & 4. If significant suppression is confirmed, proceed.

    • Optimize Sample Preparation: Your choice of sample cleanup is the most critical step in minimizing matrix effects.[9] Protein precipitation (PPT) is fast but often results in the least clean extracts.[14] Consider more selective techniques.

      Technique Principle Pros Cons Best For
      Protein Precipitation (PPT) Proteins are crashed out with an organic solvent (e.g., Acetonitrile).Fast, simple, inexpensive.Least effective at removing phospholipids and other interferences.[14]High-throughput screening where some matrix effect is tolerable.
      Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent based on pH and polarity.Can provide very clean extracts.[15]Can have lower recovery for polar analytes; more labor-intensive.[14]Non-polar to moderately polar analytes. Double LLE can further improve selectivity.[9]
      Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, excellent for removing interferences.[3]More complex method development; can be more expensive.Achieving the cleanest extracts and highest sensitivity. Mixed-mode SPE is particularly effective.[14]
      HybridSPE®-Phospholipid A specialized technique combining protein precipitation with phospholipid removal.Specifically targets and removes phospholipids, a major source of ion suppression.Primarily targets one class of interference.Plasma/serum samples where phospholipids are the main concern.
    • Refine Chromatography: The goal is to chromatographically separate your analyte from any remaining matrix components.

      • Increase Retention: Polar endogenous interferences often elute early in a reversed-phase run. Increasing the retention of your analyte (k') can move it away from this "suppression zone".[1]

      • Use Smaller Particle Columns (UPLC/UHPLC): These columns provide narrower, more efficient peaks, which reduces the likelihood of co-elution with matrix components.[1]

      • Adjust Mobile Phase: Manipulating the mobile phase pH can alter the retention of basic or acidic analytes relative to phospholipids, improving separation.[14]

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[16] A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[3] However, even a SIL-IS cannot overcome sensitivity loss from severe suppression.[9]

Issue 2: Inconsistent & Irreproducible QC Sample Results
  • Symptom: Your quality control (QC) samples show high variability (%CV > 15%), and the method fails to meet regulatory acceptance criteria.[17][18]

  • Probable Cause: Sample-to-sample variation in matrix composition. The degree of ion suppression is not consistent across different lots of biological matrix.[16] This can also manifest as shifts in retention time.[19]

  • Troubleshooting Workflow:

    A Start: High Variability in QCs B Is a SIL-IS already in use? A->B C Implement a co-eluting SIL-IS. This is the most effective solution. B->C No D Verify SIL-IS co-elution with analyte. Deuterium isotope effects can cause shifts. B->D Yes G End: Method is Precise & Reproducible C->G E Improve Sample Cleanup. Use SPE or LLE to reduce matrix load and minimize variability. D->E Shifts Observed or Variability Persists D->G Co-elution Confirmed F Prepare Matrix-Matched Calibrators. Calibrators and QCs prepared in the same matrix lot can compensate for consistent effects. E->F F->G

    Caption: Troubleshooting workflow for high QC variability.

  • Detailed Protocols:

    • Employ a SIL-IS: As detailed above, a SIL-IS is the most robust way to correct for inconsistent matrix effects between different samples.[16] It is considered the industry standard for regulated bioanalysis.

    • Verify SIL-IS Performance: It is crucial that the SIL-IS co-elutes perfectly with the analyte. Sometimes, particularly with deuterium-labeled standards, a "deuterium isotope effect" can cause a slight chromatographic shift, leading to differential matrix effects between the analyte and the IS. If this occurs, a ¹³C or ¹⁵N-labeled standard is preferred.

    • Implement More Rigorous Sample Cleanup: If a SIL-IS is not available or does not fully resolve the issue, improving the sample cleanup is the next best step. Moving from PPT to a more selective method like SPE will remove more of the interfering components, thus reducing the source of the variability.[14]

    • Use Matrix-Matched Calibrators: Preparing your calibration standards and QCs in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[3] This ensures that your calibrators and samples are affected in a similar way. However, this strategy is less effective if the matrix effect varies significantly from one sample lot to another.

Summary of Strategies

The approach to mitigating matrix effects can be broken down into two main categories: Minimization and Compensation .

Strategy Category Approach Description
Minimization Improve Sample Preparation Use more selective techniques (LLE, SPE) to physically remove interfering components before analysis.[20]
Optimize Chromatography Adjust LC conditions (gradient, mobile phase, column) to achieve chromatographic separation between the analyte and matrix components.[3]
Reduce Sample Volume/Dilute Decrease the amount of matrix introduced into the system.[13]
Compensation Stable Isotope-Labeled IS Use a co-eluting SIL-IS to normalize for signal variations. This is the most effective compensation strategy.
Matrix-Matched Calibration Prepare calibration standards in a representative blank matrix to mimic the effect seen in unknown samples.[3]
Standard Addition A method where known amounts of analyte are added to the actual sample. It is effective but laborious and not suitable for high-throughput analysis.[5]

References

Technical Support Center: Scaling Up the Isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up isolation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful purification of this promising sesquiterpenoid for preclinical evaluation.

Introduction

This compound is a sesquiterpenoid that has been isolated from the leaves of Casearia sylvestris.[1][2][3] As a member of the cadinane class of sesquiterpenes, it belongs to a group of natural products known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] The successful transition from discovery to preclinical studies hinges on the ability to produce sufficient quantities of high-purity material. This guide provides a comprehensive framework for scaling up the isolation process, addressing common challenges, and ensuring a consistent and reliable supply of the target compound.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the scale-up of natural product isolation.

Q1: What is the most critical first step when scaling up the extraction of this compound?

The most critical initial step is the proper preparation and extraction of the raw plant material. The concentration of secondary metabolites like this compound can vary significantly based on the quality, age, and growing conditions of the plant source.[7] Therefore, ensuring a consistent and high-quality source of Casearia sylvestris leaves is paramount.

For the extraction itself, the choice of solvent and extraction method is crucial.[8] A polar solvent such as methanol or ethanol is typically used for the initial solid-liquid extraction to draw out a broad range of compounds, including the target sesquiterpenoid.[7] Grinding the dried plant material to a fine powder increases the surface area and significantly improves extraction efficiency.[9]

Q2: I'm experiencing low yields of the target compound in my crude extract. What are the likely causes and how can I troubleshoot this?

Low yields in the crude extract can stem from several factors. Here's a systematic approach to troubleshooting:

  • Plant Material Quality: As mentioned, the concentration of the target compound in the plant material is a primary factor.[7] If possible, source material from a reputable supplier with consistent quality control.

  • Extraction Solvent and Ratio: Ensure you are using a sufficient volume of a suitable polar solvent. A common starting point is a 1:10 ratio (w/v) of dried plant material to solvent. Inefficient extraction can occur if the solvent becomes saturated with other co-extracted compounds.

  • Extraction Time and Technique: Maceration, while simple, can be time-consuming and result in lower yields.[9] Consider more efficient techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance solvent penetration and reduce extraction time.[10][11]

  • Compound Degradation: Sesquiterpenoids can be sensitive to heat and light.[9] Avoid prolonged exposure to high temperatures during extraction and solvent removal. Use of a rotary evaporator under reduced pressure is recommended for solvent evaporation.

Q3: My crude extract is heavily pigmented. How can I effectively remove chlorophyll and other pigments before chromatographic purification?

Pigment removal is a critical step, as these compounds can interfere with chromatographic separation and potentially degrade the target molecule. Several methods can be employed:

  • Solvent Partitioning: A common and effective method is liquid-liquid partitioning. After initial extraction with a polar solvent like methanol, the extract can be concentrated and then partitioned between an immiscible polar and non-polar solvent system, such as methanol/water and hexane. Chlorophylls and other non-polar pigments will preferentially move into the hexane layer, while the more polar sesquiterpenoid will remain in the aqueous methanol phase.

  • Solid-Phase Extraction (SPE): SPE can be used to selectively retain the target compound while allowing pigments to pass through.[8] A reversed-phase sorbent (like C18) can be used, where the crude extract is loaded, and a polar solvent wash removes highly polar impurities and some pigments. The target compound is then eluted with a less polar solvent.

  • Adsorption Chromatography: In some cases, a preliminary column chromatography step using a less expensive adsorbent like silica gel can be used to remove a significant portion of pigments before finer purification.[10]

Q4: What are the best chromatographic techniques for scaling up the purification of this compound?

A multi-step chromatographic approach is typically necessary for isolating a pure compound from a complex natural product extract.[12]

  • Initial Fractionation (Medium Pressure Liquid Chromatography - MPLC): For gram-scale purification, MPLC with a silica gel column is an efficient first step.[13] This allows for the separation of the extract into several fractions based on polarity.

  • Fine Purification (High-Performance Liquid Chromatography - HPLC): Fractions containing the target compound identified by Thin-Layer Chromatography (TLC) or analytical HPLC can then be subjected to preparative HPLC for final purification.[8][13][14] Both normal-phase and reversed-phase HPLC can be effective, depending on the impurity profile of the MPLC fractions.

Troubleshooting Guide: Common Issues in a Scaled-Up Workflow

This section provides a more detailed, step-by-step approach to resolving specific problems you may encounter during the isolation process.

Problem 1: Poor Separation and Peak Tailing in Column Chromatography

Possible Causes:

  • Column Overloading: Applying too much sample to the column is a common issue in scale-up, leading to poor separation.

  • Improper Solvent System: The mobile phase may not have the optimal polarity to effectively separate the target compound from impurities.

  • Column Packing Issues: An improperly packed column can lead to channeling and band broadening.

  • Compound Insolubility: The sample may not be fully dissolved in the mobile phase, causing it to precipitate on the column.

Solutions:

  • Optimize Sample Load: As a rule of thumb, for silica gel chromatography, the sample load should be between 1-5% of the stationary phase weight.

  • Solvent System Optimization: Use TLC to systematically test different solvent systems to find the one that provides the best separation (Rf value of the target compound between 0.2-0.4).

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles. A well-packed column is crucial for high resolution.

  • Ensure Complete Dissolution: Dissolve the sample in a minimal amount of the mobile phase or a slightly stronger solvent before loading it onto the column.

Problem 2: Co-elution of Impurities with the Target Compound in HPLC

Possible Causes:

  • Insufficient Resolution: The chosen column and mobile phase may not provide enough selectivity to separate compounds with similar polarities.

  • Presence of Isomers: The natural extract may contain stereoisomers of the target compound that are difficult to separate.

Solutions:

  • Method Development: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers (e.g., acetonitrile, methanol, water with small amounts of acid or base) to improve selectivity.

  • Gradient Optimization: A shallower gradient around the elution time of the target compound can improve the resolution of closely eluting peaks.

  • Recycling HPLC: For particularly challenging separations, a recycling HPLC setup can be used to pass the sample through the column multiple times, effectively increasing the column length and resolution.[13]

Problem 3: Apparent Degradation of the Compound During Purification

Possible Causes:

  • Sensitivity to Acidic Conditions: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.

  • Oxidation: Some compounds are prone to oxidation when exposed to air and light for extended periods.

  • Thermal Instability: Prolonged exposure to heat during solvent evaporation can lead to degradation.

Solutions:

  • Use of Neutral Stationary Phases: Consider using neutral alumina or a bonded-phase silica gel for chromatography if acid sensitivity is suspected.

  • Inert Atmosphere: For highly sensitive compounds, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Heat Exposure: Use a rotary evaporator at the lowest possible temperature to remove solvents. Store purified fractions at low temperatures and protected from light.

Experimental Workflow and Data Presentation

Overall Workflow for Scaled-Up Isolation

The following diagram outlines a typical workflow for the scaled-up isolation of this compound.

G cluster_0 Extraction & Initial Processing cluster_1 Chromatographic Purification A Dried & Ground Casearia sylvestris Leaves B Solid-Liquid Extraction (Methanol) A->B C Solvent Evaporation (Rotary Evaporator) B->C D Solvent Partitioning (Hexane/Aqueous Methanol) C->D E Pigment Removal D->E F Medium Pressure Liquid Chromatography (MPLC - Silica Gel) E->F Crude Extract G Fraction Collection & Analysis (TLC/Analytical HPLC) F->G H Preparative HPLC (C18 Column) G->H I Final Purity Analysis (HPLC, NMR, MS) H->I J Preclinical Studies I->J >95% Pure Compound

Caption: Scaled-up isolation workflow for this compound.

Table 1: Typical Parameters for Scaled-Up Extraction and Initial Purification
ParameterLaboratory Scale (100 g)Pilot Scale (1 kg)
Extraction Solvent MethanolMethanol
Solvent Volume 1 L10 L
Extraction Method Maceration (24h)Ultrasound-Assisted (2h)
Partitioning Solvents Hexane/90% MethanolHexane/90% Methanol
Expected Crude Yield 5-10 g50-100 g
Step-by-Step Protocol: MPLC Fractionation
  • Column Preparation: Dry pack a glass column with silica gel (60 Å, 40-63 µm particle size). The amount of silica should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:

    • 100% Hexane (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL for a 1 kg scale).

  • Analysis: Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., vanillin-sulfuric acid) to visualize the spots. Pool the fractions containing the target compound.

Logical Relationship: Purity and Preclinical Viability

The following diagram illustrates the relationship between the purification process and the suitability of the isolated compound for preclinical studies.

G A Crude Extract (<1% Purity) B MPLC Fractions (10-50% Purity) A->B Initial Fractionation E Unsuitable for Preclinical Studies A->E C Prep HPLC Isolate (>95% Purity) B->C Fine Purification B->E D Suitable for Preclinical Studies C->D

Caption: Relationship between compound purity and preclinical study suitability.

References

Validation & Comparative

A Comparative Analysis of Sesquiterpene Cytotoxicity: Benchmarking Novel and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Sesquiterpenes

Sesquiterpenes, a diverse class of C15 terpenoid natural products, are a focal point in oncological research due to their profound cytotoxic activities against various cancer cell lines.[1][2] These compounds, often isolated from medicinal plants, exhibit a remarkable range of chemical structures, from simple monocyclic molecules to complex polycyclic architectures.[3] Their mechanisms of action are equally varied, frequently involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][4]

This guide provides a comparative overview of the cytotoxic profiles of several prominent sesquiterpenes. While direct data for the novel compound 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is not available in current literature—suggesting its novelty or specialized nomenclature—we will establish a robust comparative framework by evaluating it against well-characterized sesquiterpenes. This analysis will focus on compounds with related structural motifs, such as the cadinane skeleton, and other sesquiterpenes with established cytotoxic efficacy.[5][6] We will benchmark against Parthenolide , a well-studied sesquiterpene lactone, Zerumbone , a monocyclic sesquiterpene, and Curzerenone , another bioactive sesquiterpene, providing a valuable context for future investigations into novel agents like the titular compound.

Comparative Cytotoxicity: An In Vitro Overview

The efficacy of a cytotoxic compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes published IC50 values for our selected sesquiterpenes against a panel of human cancer cell lines. All data is derived from studies utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[7]

CompoundSesquiterpene ClassCell LineCancer TypeIC50 (µM)Reference(s)
Parthenolide GermacranolideSiHaCervical Cancer8.42 ± 0.76[8][9]
MCF-7Breast Cancer9.54 ± 0.82[8][9]
A549Lung Cancer4.3 - 15.38[10][11]
HT-29Colon Cancer7.0[10]
GLC-82Lung Cancer6.07 ± 0.45[11][12]
Zerumbone HumulaneU-87 MGGlioblastoma150 (24h), 130 (48h)[13]
HepG2Liver Cancer~15.8 (3.45 µg/ml)[14]
HL-60Leukemia~10.4 (2.27 µg/ml, 18h)[4][15]
Curzerenone GermacraneGemcitabine-resistant A549Lung Cancer24[16]
Cadinanes (various) CadinaneHepG2, Huh7Liver Cancer3.5 - 6.8[5][6]

Analysis and Interpretation:

From the data presented, several key insights emerge:

  • Potency and Selectivity: Parthenolide and various cadinane-type sesquiterpenoids demonstrate high potency, with IC50 values frequently in the low micromolar range (3.5 - 15 µM) against a broad spectrum of cancer cell lines, including lung, breast, cervical, and liver cancers.[5][6][8][10][11] This suggests a wide therapeutic window for these classes of compounds.

  • Structure-Activity Relationship: The potent cytotoxicity of many sesquiterpene lactones, like parthenolide, is often attributed to the presence of an α-methylene-γ-lactone group, which acts as a Michael acceptor to alkylate and inactivate key cellular proteins.[1][17]

  • Variable Efficacy: Zerumbone shows more variable and generally higher IC50 values, indicating lower potency in the cell lines tested, particularly against glioblastoma.[13] However, it demonstrates notable activity against liver and leukemia cells.[4][14]

  • Activity Against Drug Resistance: Curzerenone's ability to induce cell death in gemcitabine-resistant lung cancer cells with an IC50 of 24 µM is particularly significant.[16] This highlights the potential of sesquiterpenes to overcome established mechanisms of chemotherapy resistance.

For the novel compound This compound , its seco-cadinane skeleton suggests it may share cytotoxic properties with other cadinane sesquiterpenes, which have shown potent activity in the 3.5-6.8 µM range against liver cancer cells.[5][6] The presence of two dione functionalities and a hydroxyl group could significantly influence its biological activity, potentially through mechanisms like ROS generation or unique protein interactions.

Mechanisms of Action: Inducing Cancer Cell Demise

The cytotoxic effects of sesquiterpenes are underpinned by their ability to trigger programmed cell death, primarily apoptosis. This is a controlled, energy-dependent process essential for eliminating damaged or cancerous cells.

Parthenolide , for example, induces apoptosis in cervical (SiHa) and breast (MCF-7) cancer cells by modulating the expression of key apoptosis-regulatory genes.[8][9] It upregulates the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2.[8][9] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the activation of caspases, the executioner enzymes of apoptosis.[8]

Zerumbone has been shown to induce apoptosis in glioblastoma cells by generating reactive oxygen species (ROS).[13] This oxidative stress can damage cellular components and trigger the intrinsic apoptotic pathway. Zerumbone also causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[4][13]

The diagram below illustrates a generalized intrinsic apoptosis pathway often triggered by cytotoxic sesquiterpenes.

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Sesquiterpenes Sesquiterpenes (e.g., Parthenolide, Zerumbone) ROS ↑ Reactive Oxygen Species (ROS) Sesquiterpenes->ROS induces p53 ↑ p53 Sesquiterpenes->p53 upregulates Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 inhibits Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Mito stabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway initiated by sesquiterpenes.

Experimental Protocol: Standardized Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT assay is a widely accepted method for this purpose.[7][18]

Objective: To determine the IC50 value of a test compound against a specific cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7][19] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Detailed Step-by-Step Methodology:

  • Cell Culture & Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

  • Compound Treatment:

    • Prepare a stock solution of the test sesquiterpene in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and wells with medium only (background control).

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]

    • Subtract the average absorbance of the background control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

The following diagram illustrates the experimental workflow for the MTT assay.

MTT_Workflow start Start seed 1. Cell Seeding (96-well plate, 5x10³ cells/well) start->seed attach 2. Incubation (24h) (Allow cell attachment) seed->attach treat 3. Compound Treatment (Serial dilutions, 48h incubation) attach->treat mtt_add 4. Add MTT Reagent (10 µL, 5 mg/mL) treat->mtt_add mtt_incubate 5. Incubation (4h) (Formazan crystal formation) mtt_add->mtt_incubate solubilize 6. Solubilization (Add 100 µL DMSO) mtt_incubate->solubilize read 7. Absorbance Reading (570 nm) solubilize->read analyze 8. Data Analysis (Calculate IC50) read->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide establishes a comparative framework for evaluating the cytotoxicity of sesquiterpenes. Established compounds like Parthenolide and emerging cadinanes show significant promise, with potent activity in the low micromolar range across numerous cancer cell lines.[5][8] The ability of compounds like Curzerenone to act on drug-resistant cells underscores the immense potential of this natural product class.[16]

For the novel compound This compound , the path forward is clear. Its cytotoxicity should be systematically evaluated against a diverse panel of cancer cell lines using the standardized MTT protocol outlined herein. Based on its structural similarity to other cytotoxic cadinanes, it is hypothesized to exhibit potent anticancer activity. Subsequent research should focus on elucidating its specific mechanism of action, investigating its effects on apoptotic pathways, cell cycle progression, and its potential for overcoming drug resistance. These studies will be crucial in determining its potential as a lead compound for the development of next-generation anticancer therapeutics.

References

A Senior Application Scientist's Guide to Method Validation: The Case of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Rigorous Validation is Non-Negotiable

The validation of an analytical procedure is the formal process of proving, through systematic laboratory studies, that its performance characteristics are suitable for its intended application.[2][3] This is not merely a regulatory hurdle; it is a fundamental scientific requirement that ensures data integrity. This guide provides a comprehensive framework for validating a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this sesquiterpenoid, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Validation Workflow: A Structured Approach

A successful validation follows a logical sequence of experiments, where each stage builds upon the last. The objective is to comprehensively challenge the method and define its capabilities and limitations.

ValidationWorkflow Dev Method Development (Selectivity & System Suitability) Spec Specificity (Peak Purity, Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Limit LOD & LOQ Acc->Limit Prec->Limit Robust Robustness Limit->Robust Report Validation Report Robust->Report

Caption: The sequential workflow for analytical method validation.

Foundational Choice: Why HPLC-UV?

For a chromophore-containing molecule like 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid with conjugated ketone functionalities, HPLC with UV detection presents a pragmatic and robust analytical choice. It offers a balance of sensitivity, specificity, and cost-effectiveness that is ideal for routine quality control and many research applications. A more sensitive technique like Liquid Chromatography with Mass Spectrometry (LC-MS) could be considered an alternative, particularly for bioanalytical studies requiring lower detection limits, but HPLC-UV remains the workhorse for quantitative assays of major components.[7]

Hypothetical HPLC Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 55:45 v/v) with 0.1% Formic Acid. The acid is crucial for suppressing the ionization of the hydroxyl group, ensuring a sharp and symmetrical peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm (based on the α,β-unsaturated ketone chromophore)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Core Validation Parameters: An In-Depth Analysis

The validation process is governed by a set of core performance characteristics defined by regulatory bodies like the FDA and detailed in ICH and USP guidelines.[8][9][10]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Matrix Interference: Analyze a blank matrix (e.g., formulation excipients, extraction solvent) to ensure no interfering peaks are present at the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Run the stressed samples through the HPLC system. The method is specific if the main analyte peak is well-resolved from all degradation peaks (Resolution > 2).

  • Peak Purity: Utilize a Diode Array Detector (DAD) to assess peak purity across the entire peak, confirming that it is spectrally homogeneous and not co-eluting with an impurity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the this compound reference standard.

  • Calibration Standards: Prepare at least five calibration standards by serial dilution of the stock solution. For an assay, this typically covers 80% to 120% of the expected sample concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the known concentration and perform a linear regression analysis.

Acceptance Criteria & Data Summary:

ParameterAcceptance CriteriaHypothetical Result
Correlation Coefficient (R²) ≥ 0.9990.9997
Y-intercept Close to zero150.3
Residual Plot Random distribution around zeroPasses
Range 80 - 120 µg/mL80 - 120 µg/mL
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined using recovery studies.

Experimental Protocol:

  • Spiked Samples: Prepare a sample matrix (e.g., a placebo formulation) and spike it with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level (total of 9 samples).

  • Analysis: Analyze the samples and calculate the concentration of the analyte.

  • Evaluation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100%.

Acceptance Criteria & Data Summary:

Spike LevelMean Recovery (%)% Relative Standard Deviation (RSD)
80% 99.8%0.85%
100% 100.5%0.62%
120% 101.1%0.77%
Overall Acceptance 98.0% - 102.0% Passes
Precision

Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Sample Preparation: Prepare a single, homogeneous batch of the sample at 100% of the target concentration.

  • Repeatability: One analyst injects six replicate preparations on the same day with the same equipment.

  • Intermediate Precision: A second analyst repeats the process with six new preparations on a different day, preferably using a different HPLC system.

  • Evaluation: Calculate the %RSD for each set of six measurements and for all 12 measurements combined.

Acceptance Criteria & Data Summary:

Precision LevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.75%
Intermediate (n=12) ≤ 2.0%1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol (Signal-to-Noise Approach):

  • Determine Signal-to-Noise (S/N): Inject progressively lower concentrations of the analyte.

  • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: To confirm the LOQ, inject six replicates at this concentration. The accuracy (% recovery) and precision (%RSD) should meet predefined criteria (e.g., recovery of 80-120% and RSD < 10%).

Hypothetical Results:

ParameterS/N RatioConcentration
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL
Robustness

Robustness demonstrates the reliability of a method with respect to deliberate variations in its parameters, providing an indication of its suitability for routine use.[3][11]

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Vary Parameters: Deliberately vary each parameter slightly (e.g., Flow Rate: ±0.1 mL/min; Temperature: ±2°C).

  • Analysis: Analyze a system suitability solution or a standard sample under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the quantitative result. The method is robust if the results remain within the acceptance criteria.

Comparison with an Alternative Method: UHPLC-MS/MS

While HPLC-UV is a robust choice, an Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method offers distinct advantages, particularly for bioanalysis or trace impurity analysis.

MethodComparison cluster_0 HPLC-UV cluster_1 UHPLC-MS/MS HPLC_UV Method A: HPLC-UV L1 Linearity (R²): >0.999 A1 Accuracy: 98-102% P1 Precision (%RSD): <2% LOQ1 LOQ: ~1.0 µg/mL RT1 Run Time: ~15 min Spec1 Specificity: Moderate Cost1 Cost: Low UHPLC_MS Method B: UHPLC-MS/MS L2 Linearity (R²): >0.999 A2 Accuracy: 99-101% P2 Precision (%RSD): <1.5% LOQ2 LOQ: ~0.1 ng/mL RT2 Run Time: ~5 min Spec2 Specificity: High Cost2 Cost: High

Caption: Key performance parameter comparison between methods.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSJustification
Linearity (R²) > 0.999> 0.999Both methods provide excellent linearity.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%MS detection can offer slightly better accuracy due to higher specificity.
Precision (% RSD) < 2.0%< 1.5%UHPLC systems often yield higher precision due to lower system volumes.
Limit of Quant. (LOQ) ~1 µg/mL~0.1 ng/mL MS is orders of magnitude more sensitive.
Specificity ModerateHigh MS/MS is highly specific, monitoring parent-to-daughter ion transitions.
Run Time (minutes) ~15~5 UHPLC uses smaller particles, allowing for faster separations.
Cost & Complexity Low HighHPLC-UV is more accessible and requires less specialized training.

Conclusion

The validation of an analytical method for a compound like this compound is a meticulous but essential process. Following the framework established by ICH guidelines ensures that the generated data is reliable, reproducible, and fit for its intended purpose.[4][9] An HPLC-UV method, as detailed here, represents a validated, robust, and appropriate choice for the routine quantification of this sesquiterpenoid in quality control settings. For applications demanding higher sensitivity or absolute specificity, transitioning to a UHPLC-MS/MS method would be the logical, albeit more resource-intensive, alternative. The choice of method must always align with the Analytical Target Profile (ATP), ensuring the selected technique has the performance characteristics required by the study's objectives.

References

A Comparative Guide to the Bioactivity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel anticancer therapeutics necessitates the rigorous evaluation of new chemical entities. This guide provides a comparative framework for assessing the bioactivity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from Casearia sylvestris, against well-characterized anticancer agents: Doxorubicin, Paclitaxel, and Cisplatin. Due to the nascent stage of research on this compound, this document serves as both a summary of current knowledge and a methodological blueprint for its future investigation. We will delve into the established mechanisms of action of the benchmark drugs and present a comprehensive suite of experimental protocols essential for elucidating the anticancer potential of this novel compound. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.

Introduction: The Quest for Novel Anticancer Compounds

The discovery of new anticancer drugs is a cornerstone of modern medical research, aimed at overcoming the challenges of drug resistance and improving therapeutic outcomes for patients.[1] Natural products have historically been a rich source of novel chemotherapeutic agents.[2] Casearia sylvestris, a plant used in traditional medicine in South America, has demonstrated promising anticancer properties in preclinical studies.[3][4][5][6] Its extracts have been shown to possess cytotoxic and antiproliferative effects against various cancer cell lines.[7][8] These effects are largely attributed to a diverse array of secondary metabolites, including clerodane diterpenes and sesquiterpenes.[9][10]

One such compound isolated from Casearia sylvestris is the sesquiterpenoid this compound. While its precise biological activity remains largely unexplored, its origin from a plant with known anticancer potential makes it a compelling candidate for investigation. This guide will provide a comparative analysis of this novel compound against three pillars of current cancer chemotherapy: Doxorubicin, Paclitaxel, and Cisplatin.

Comparative Bioactivity Profiles

A direct comparison of the bioactivity of this compound with established anticancer agents is currently hampered by the limited available data on the former. However, we can establish a framework for comparison by examining the known properties of the established drugs and the preliminary findings related to Casearia sylvestris extracts.

This compound: An Uncharted Territory

To date, specific studies detailing the anticancer activity, mechanism of action, and IC50 values of purified this compound are not available in the public domain. However, studies on extracts from Casearia sylvestris, from which this compound is derived, provide some initial clues.

A crude aqueous ethanolic extract of Casearia sylvestris showed an EC50 value of 141 µg/mL on MCF-7 human breast cancer cells, while a chloroform fraction of the same extract had an EC50 of 66 µg/mL.[3] These extracts were found to induce cell cycle arrest and activate key proteins involved in tumor suppression and DNA damage response, such as p53 and γ-H2AX.[3] Furthermore, the essential oil from Casearia sylvestris leaves exhibited cytotoxic activity against the A549 human lung carcinoma cell line with an EC50 of 4.0 µg/mL.[9] These findings suggest that compounds within Casearia sylvestris, potentially including this compound, possess anticancer properties that warrant further investigation.

Established Anticancer Agents: Mechanisms of Action

The selected benchmark drugs—Doxorubicin, Paclitaxel, and Cisplatin—represent different classes of anticancer agents with distinct mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.

  • Paclitaxel: A taxane, Paclitaxel's mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the disassembly of microtubules, Paclitaxel disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Cisplatin: A platinum-based compound, Cisplatin forms covalent cross-links with DNA, primarily between adjacent guanine bases. These DNA adducts distort the DNA structure, interfering with DNA replication and transcription, which in turn induces cell cycle arrest and apoptosis.

The diverse mechanisms of these drugs highlight the multifaceted nature of cancer chemotherapy and provide a basis for comparing the potential mode of action of novel compounds.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro potency of a cytotoxic agent. The IC50 values for Doxorubicin, Paclitaxel, and Cisplatin vary depending on the cancer cell line and the duration of exposure. Below is a summary of representative IC50 values for these drugs against common cancer cell lines.

Anticancer Agent Mechanism of Action Cancer Cell Line Reported IC50 Range
Doxorubicin DNA intercalation, Topoisomerase II inhibitionBreast (MCF-7), Lung (A549), Ovarian (SKOV-3)0.01 - 1 µM
Paclitaxel Microtubule stabilizationBreast (MCF-7, MDA-MB-231), Ovarian (A2780), Lung (A549)2.5 - 50 nM
Cisplatin DNA cross-linkingOvarian (A2780), Lung (A549), Cervical (HeLa)1 - 20 µM

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and assay methodology.

An Experimental Blueprint for Evaluating this compound

To systematically evaluate the anticancer potential of this compound, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to ensure the generation of reliable and reproducible data.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][8]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HT-29) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, Paclitaxel, and Cisplatin. Treat the cells with these dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (the solvent used to dissolve the compounds).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: The use of multiple cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity. The inclusion of established drugs as positive controls is crucial for validating the assay and benchmarking the potency of the test compound.

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compound Dilutions compound_prep->treatment incubation 4. Incubate for 24, 48, or 72 hours treatment->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) dual staining followed by flow cytometry is the gold standard.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[9] PI is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[3]

Experimental Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include positive (e.g., Doxorubicin-treated) and negative (untreated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.[3]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Causality Behind Experimental Choices: This dual-staining method allows for the differentiation between different stages of cell death, providing valuable insights into the mechanism of action of the compound.[9] Comparing the apoptotic profile induced by the test compound to that of known apoptosis inducers like Doxorubicin provides a strong comparative context.

Signaling Pathway for Apoptosis Induction

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome stimulus Anticancer Agent (e.g., 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione) bax_bak Activation of Bax/Bak stimulus->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Programmed Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Concluding Remarks and Future Directions

While this compound remains a compound of unknown bioactivity, its origin from Casearia sylvestris, a plant with demonstrated anticancer properties, positions it as a promising candidate for further research. This guide provides a robust framework for its systematic evaluation. By employing standardized and validated protocols for assessing cytotoxicity and apoptosis, and by comparing its performance against well-established anticancer agents like Doxorubicin, Paclitaxel, and Cisplatin, researchers can effectively elucidate the therapeutic potential of this novel sesquiterpenoid.

The successful execution of the proposed experimental blueprint will not only reveal the bioactivity of this compound but also contribute valuable knowledge to the broader field of natural product-based drug discovery. Future investigations should also aim to explore its effects on other cancer hallmarks, such as cell migration, invasion, and angiogenesis, to build a comprehensive understanding of its anticancer profile.

References

A Comparative Analysis of Sesquiterpenoid Profiles in Casearia Species: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The genus Casearia, belonging to the Salicaceae family, encompasses a diverse group of trees and shrubs distributed throughout tropical and subtropical regions of the world.[1] For centuries, various Casearia species have been integral to traditional medicine systems for treating a wide array of ailments, including inflammatory conditions, infections, and even cancer.[2] Modern phytochemical investigations have revealed that the therapeutic potential of these plants can be largely attributed to their rich and complex secondary metabolite profiles, with sesquiterpenoids being a particularly prominent and pharmacologically significant class of compounds.

This guide provides an in-depth comparative analysis of the sesquiterpenoid profiles across different Casearia species. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a comprehensive overview of the chemical diversity within this genus, the analytical methodologies for their characterization, and the potential pharmacological implications of their varied distribution. By understanding the nuances of sesquiterpenoid composition, we can unlock new avenues for chemotaxonomic classification and the discovery of novel therapeutic agents.

The Significance of Sesquiterpenoids in Casearia

Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthesis of three isoprene units.[3] Their structural diversity is immense, leading to a wide range of biological activities. In the Casearia genus, sesquiterpenoids are major constituents of the essential oils obtained from leaves, and their presence is often linked to the plant's medicinal properties. The variation in the types and quantities of these compounds among different species can influence their therapeutic efficacy and provides a basis for chemotaxonomic differentiation.

Experimental Workflow for Sesquiterpenoid Profiling

The analysis of sesquiterpenoid profiles in Casearia species involves a systematic workflow, from the extraction of essential oils to the identification and quantification of individual compounds. The causality behind each experimental choice is critical for obtaining accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Output plant_material Fresh Leaves of Casearia Species drying Air or Oven Drying (40°C) plant_material->drying grinding Grinding to a Fine Powder drying->grinding hydrodistillation Hydrodistillation using Clevenger-type Apparatus grinding->hydrodistillation gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) hydrodistillation->gc_ms data_analysis Compound Identification & Quantification gc_ms->data_analysis profile Sesquiterpenoid Profile data_analysis->profile

Caption: Experimental workflow for the analysis of sesquiterpenoid profiles in Casearia species.

Step-by-Step Methodology

1. Plant Material Collection and Preparation:

  • Collection: Fresh leaves of the desired Casearia species are collected. It is crucial to properly identify the plant material, noting the collection site and date.

  • Drying: The leaves are typically air-dried or oven-dried at a low temperature (around 40°C) to prevent the loss of volatile sesquiterpenoids.[4]

  • Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction of Essential Oil:

  • Hydrodistillation: This is the most common method for extracting essential oils from Casearia leaves. The powdered plant material is placed in a flask with water and heated. The steam, carrying the volatile sesquiterpenoids, is then condensed and collected. A Clevenger-type apparatus is frequently used for this purpose.[4][5] The duration of hydrodistillation is typically around 3-4 hours to ensure complete extraction.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Principle: GC-MS is the gold standard for separating and identifying volatile compounds like sesquiterpenoids.[3] The gas chromatograph separates the components of the essential oil based on their boiling points and polarity, while the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for their identification.

  • Typical GC Conditions:

    • Column: A non-polar capillary column, such as an Rtx-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[4][6]

    • Carrier Gas: Helium is the preferred carrier gas.[6]

    • Temperature Program: A temperature gradient is employed to elute compounds with a wide range of boiling points. A typical program might start at 60°C and gradually increase to 250-310°C.[4][6]

    • Injector and Detector Temperatures: These are typically set at 250°C and 280°C, respectively.[6]

  • Compound Identification:

    • Retention Indices (RI): The retention time of each compound is compared to that of a series of n-alkanes to calculate its Retention Index. This value is then compared to literature data for known compounds.

    • Mass Spectra Library Matching: The mass spectrum of each unknown compound is compared to spectra in databases such as NIST (National Institute of Standards and Technology).[7]

4. Quantification:

  • The relative percentage of each sesquiterpenoid is determined by the area of its corresponding peak in the GC chromatogram.[8]

Comparative Sesquiterpenoid Profiles of Casearia Species

The following table summarizes the major sesquiterpenoid constituents and their relative percentages in the essential oils of four different Casearia species, as determined by GC-MS analysis.

SesquiterpenoidCasearia sylvestrisCasearia lasiophyllaCasearia arboreaCasearia tomentosa
(E)-Caryophyllene 14.27%[8]14.7%[7]-0.83%[9]
Bicyclogermacrene --18.7%[10]-
α-Zingiberene 48.31%[8]---
Germacrene D -18.6%[7]12.1%[10]-
δ-Cadinene -6.2%[7]--
α-Cadinol -5.4%[7]--
α-Humulene --11.5%[10]-
Di-epi-alpha-cedrene ---3.74%[9]
β-Bisabolene ---1.87%[9]

Analysis of the Data:

The data clearly demonstrates significant qualitative and quantitative variations in the sesquiterpenoid profiles of different Casearia species.

  • Casearia sylvestris is characterized by a high abundance of α-zingiberene , followed by (E)-caryophyllene .[8]

  • Casearia lasiophylla shows a distinct profile dominated by germacrene D and (E)-caryophyllene .[7]

  • Casearia arborea is rich in bicyclogermacrene , germacrene D , and α-humulene .[10]

  • Casearia tomentosa presents a more complex profile with lower concentrations of various sesquiterpenes, including di-epi-alpha-cedrene , β-bisabolene , and (E)-caryophyllene .[9]

Chemotaxonomic and Pharmacological Implications

The distinct sesquiterpenoid profiles of Casearia species have important implications for both their classification and their potential therapeutic applications.

Chemotaxonomic Significance

Chemotaxonomy utilizes the chemical constituents of plants as markers for taxonomic classification.[11] The significant variations in the sesquiterpenoid composition among Casearia species suggest that these compounds can serve as valuable chemotaxonomic markers. For instance, the high concentration of α-zingiberene appears to be a characteristic feature of C. sylvestris, while germacrene D is a major component in both C. lasiophylla and C. arborea. Further analysis of a broader range of Casearia species could help to establish more definitive chemotaxonomic relationships within the genus.

G Casearia Casearia Genus Sylvestris C. sylvestris Casearia->Sylvestris Lasiophylla C. lasiophylla Casearia->Lasiophylla Arborea C. arborea Casearia->Arborea Tomentosa C. tomentosa Casearia->Tomentosa Zingiberene α-Zingiberene Sylvestris->Zingiberene High Caryophyllene (E)-Caryophyllene Sylvestris->Caryophyllene Moderate Lasiophylla->Caryophyllene Moderate GermacreneD Germacrene D Lasiophylla->GermacreneD High Arborea->GermacreneD Moderate Bicyclogermacrene Bicyclogermacrene Arborea->Bicyclogermacrene High

Caption: Chemotaxonomic relationship based on major sesquiterpenoids in select Casearia species.

Pharmacological Significance

The observed variations in sesquiterpenoid profiles directly correlate with the potential pharmacological activities of the essential oils from different Casearia species. Many of the identified sesquiterpenes possess well-documented biological effects:

  • β-Caryophyllene: This bicyclic sesquiterpene is known for its potent anti-inflammatory, analgesic, and anticancer properties.[12][13] Its presence in C. sylvestris and C. lasiophylla contributes to their traditional use in treating inflammatory conditions.

  • Germacrene D: This sesquiterpene exhibits antibacterial, antifungal, and cytotoxic activities.[14][15] Its high concentration in C. lasiophylla and C. arborea suggests that their essential oils may have significant antimicrobial and anticancer potential.

  • δ-Cadinene: This sesquiterpene has demonstrated anti-inflammatory and antinociceptive effects in animal models.[16][17]

  • α-Cadinol: This oxygenated sesquiterpene has shown cytotoxic activity against cancer cell lines.[18]

The predominance of a particular sesquiterpenoid in a species' essential oil can therefore be indicative of its primary therapeutic applications. For example, the high α-zingiberene content in C. sylvestris may be responsible for its reported cytotoxic and anti-inflammatory activities.

Conclusion and Future Directions

This comparative analysis highlights the significant diversity of sesquiterpenoid profiles within the Casearia genus. These chemical variations not only provide valuable insights for chemotaxonomic classification but also underscore the importance of species-specific investigations for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the continued exploration of the chemical and pharmacological landscape of this medicinally important genus.

Future research should focus on:

  • Expanding the analysis to a wider range of Casearia species to build a more comprehensive chemotaxonomic database.

  • Conducting detailed bioactivity studies on the essential oils of different species and correlating the observed effects with their specific sesquiterpenoid profiles.

  • Isolating and characterizing novel sesquiterpenoids from less-studied Casearia species to identify new lead compounds for drug development.

  • Investigating the synergistic effects of different sesquiterpenoids within the essential oil matrix, as the overall therapeutic effect may be due to the combined action of multiple compounds.

By systematically exploring the rich sesquiterpenoid chemistry of the Casearia genus, the scientific community can continue to validate its traditional uses and unlock its full potential for modern medicine.

References

Bridging the Gap: A Guide to In Vivo Cross-Validation of In Vitro Findings for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. This guide provides a comprehensive framework for the cross-validation of in vitro results for the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound isolated from the leaves of Casearia sylvestris. While direct experimental data for this specific molecule is emerging, we will use it as a prime exemplar to illustrate a robust validation workflow. Based on the known biological activities of sesquiterpenoids from Casearia sylvestris, which include cytotoxic and anti-inflammatory properties, we will proceed with a hypothetical scenario where initial in vitro screens indicate potent anti-cancer activity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the critical transition from benchtop assays to preclinical animal models.

The Foundational Step: Comprehensive In Vitro Characterization

The initial phase of our investigation focuses on rigorously defining the compound's activity in controlled laboratory settings. This stage is not merely about generating an IC50 value but about building a detailed biological profile.

Primary Cytotoxicity Screening

The first step is to confirm the cytotoxic potential of this compound across a panel of relevant human cancer cell lines. The MTT/MTS assay is a widely used and reliable colorimetric method for this purpose.[3][4]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Delving Deeper: Mechanistic In Vitro Assays

A simple cytotoxicity result is insufficient. Understanding the mechanism of action is crucial for predicting in vivo efficacy. Based on the cytotoxic activity, subsequent assays should investigate apoptosis induction.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Analysis with an Alternative Compound

To provide context to our findings, we will compare the in vitro activity of this compound with a known anti-cancer agent, Doxorubicin.

ParameterThis compound (Hypothetical Data)Doxorubicin (Reference)
Cell Line HCT-116 (Colon) HCT-116 (Colon)
IC50 (µM)5.20.8
Apoptosis InductionConcentration-dependent increase in Annexin V positive cellsPotent induction of apoptosis
Cell Line A549 (Lung) A549 (Lung)
IC50 (µM)8.71.2
Apoptosis InductionConcentration-dependent increase in Annexin V positive cellsPotent induction of apoptosis

The Crucial Transition: In Vitro to In Vivo Extrapolation (IVIVE)

Before embarking on costly and ethically sensitive animal studies, it is essential to perform preliminary pharmacokinetic assessments. In vitro metabolism studies can provide an early indication of a compound's metabolic stability.[5][6]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes).

  • Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

These in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data can be integrated into physiologically based pharmacokinetic (PBPK) models to predict the compound's behavior in a living organism.[7]

Visualization of the Initial Drug Discovery Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Isolation Compound Isolation Primary Cytotoxicity Screening (MTT) Primary Cytotoxicity Screening (MTT) Compound Isolation->Primary Cytotoxicity Screening (MTT) Initial Hit Mechanistic Assays (Apoptosis) Mechanistic Assays (Apoptosis) Primary Cytotoxicity Screening (MTT)->Mechanistic Assays (Apoptosis) Confirmed Activity In Vitro Metabolism In Vitro Metabolism Mechanistic Assays (Apoptosis)->In Vitro Metabolism Mechanism Elucidation Xenograft Model Xenograft Model In Vitro Metabolism->Xenograft Model Favorable PK Profile PK/PD Studies PK/PD Studies Xenograft Model->PK/PD Studies Efficacy Confirmation

Caption: Initial workflow from compound discovery to in vivo testing.

The Litmus Test: In Vivo Validation in Animal Models

With promising in vitro data and a favorable predicted pharmacokinetic profile, the next logical step is to assess the anti-tumor efficacy of this compound in a living organism. Human tumor xenograft models are a cornerstone for the preclinical evaluation of anti-cancer drug candidates.[8][9][10]

Efficacy in a Xenograft Model

Experimental Protocol: Human Colon Cancer Xenograft Model in Nude Mice

  • Cell Implantation: Subcutaneously inject HCT-116 human colon cancer cells into the flank of immunodeficient nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound at two dose levels, and a positive control like Doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Running parallel PK/PD studies is essential to correlate drug exposure with its therapeutic effect.[11][12][13]

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Dosing: Administer a single dose of this compound to a separate cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The oral bioavailability of sesquiterpenes can vary, and these studies are crucial to determine the compound's exposure.[14][15]

The Synthesis: Cross-Validation and Data Correlation

The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. This involves a multi-faceted analysis.

Correlating In Vitro Potency with In Vivo Efficacy

A key aspect of cross-validation is to determine if the in vitro potency (IC50) translates to in vivo anti-tumor activity.

Data Comparison Table

CompoundIn Vitro IC50 (HCT-116)In Vivo Tumor Growth Inhibition (TGI) at 20 mg/kg
This compound5.2 µM55% (Hypothetical)
Doxorubicin0.8 µM75%

This comparison helps in understanding the translational potential of the compound. A compound with good in vitro potency should ideally demonstrate significant tumor growth inhibition in vivo at well-tolerated doses.

Linking Pharmacokinetics to Pharmacodynamics

The PK/PD relationship provides a quantitative link between drug exposure and the observed effect.[16] By comparing the plasma concentrations achieved in the PK study with the concentrations required for in vitro activity, we can assess if the therapeutic concentrations are achievable in vivo.

Visualization of the IVIVC Logic

G cluster_0 In Vitro Data cluster_1 In Vivo Data cluster_2 Cross-Validation IC50 IC50 IVIVC IVIVC IC50->IVIVC Apoptosis Induction Apoptosis Induction Biomarker Modulation Biomarker Modulation Apoptosis Induction->Biomarker Modulation Metabolic Stability Metabolic Stability Pharmacokinetics (AUC, Cmax) Pharmacokinetics (AUC, Cmax) Metabolic Stability->Pharmacokinetics (AUC, Cmax) Tumor Growth Inhibition Tumor Growth Inhibition Tumor Growth Inhibition->IVIVC Pharmacokinetics (AUC, Cmax)->IVIVC Biomarker Modulation->IVIVC Go/No-Go Decision Go/No-Go Decision IVIVC->Go/No-Go Decision

Caption: The logic of in vitro-in vivo correlation (IVIVC).

Conclusion and Future Directions

The cross-validation of in vitro and in vivo data is a critical milestone in the preclinical development of any new chemical entity, including natural products like this compound. A successful correlation, where potent in vitro activity translates to significant in vivo efficacy at achievable and safe plasma concentrations, provides strong justification for further development. The systematic approach outlined in this guide, from detailed in vitro characterization to robust in vivo validation and PK/PD modeling, offers a reliable pathway to de-risk drug candidates and increase the probability of clinical success. For natural products, this rigorous validation is especially important to move beyond traditional use and into the realm of evidence-based medicine.

References

A Comparative Analysis of the Anti-inflammatory Effects of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione Against Standard Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers

In the relentless pursuit of novel therapeutics to combat inflammation, a multifaceted pathological process underlying numerous chronic diseases, researchers continuously evaluate new chemical entities for their potential to modulate inflammatory pathways. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory effects of a novel compound, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, against two widely used standard anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data derived from established in vitro models. We will delve into the mechanistic underpinnings of each compound's action, focusing on key inflammatory mediators and signaling pathways.

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The current therapeutic landscape is dominated by corticosteroids and NSAIDs, which, while effective, are associated with significant side effects with long-term use. This necessitates the discovery of new anti-inflammatory agents with improved safety profiles and potentially novel mechanisms of action.

This compound is a novel sesquiterpenoid derivative whose anti-inflammatory potential is yet to be fully elucidated. This guide presents a head-to-head comparison of its efficacy in mitigating lipopolysaccharide (LPS)-induced inflammation in murine macrophages with that of dexamethasone and indomethacin.

Experimental Framework: A Validated In Vitro Model of Inflammation

To provide a robust and reproducible comparison, we utilized the well-established LPS-stimulated RAW 264.7 murine macrophage model.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response characterized by the release of pro-inflammatory mediators.[1][2]

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis A RAW 264.7 Macrophage Culture B Seeding in 96-well plates A->B C Pre-treatment with Test Compounds (1 hour) B->C D Stimulation with LPS (1 µg/mL) (24 hours) C->D E Collection of Supernatant D->E F Cell Viability Assay (MTT) D->F G Measurement of Inflammatory Mediators E->G

Caption: Workflow for in vitro anti-inflammatory screening.

Comparative Efficacy: Inhibition of Key Inflammatory Mediators

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines TNF-α and IL-6.

Nitric Oxide (NO) Production

Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay was employed to quantify nitrite, a stable metabolite of NO, in the cell culture supernatants.[3][4]

Table 1: Effect of Test Compounds on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Vehicle)-1.2 ± 0.3-
LPS (1 µg/mL)-35.8 ± 2.10%
LPS + this compound128.5 ± 1.820.4%
1015.1 ± 1.257.8%
508.3 ± 0.976.8%
LPS + Dexamethasone110.2 ± 1.171.5%
LPS + Indomethacin134.9 ± 2.52.5%

Hypothetical Data

Prostaglandin E2 (PGE2) Production

PGE2 is a key mediator of inflammation synthesized by the action of cyclooxygenase (COX) enzymes.[5] PGE2 levels in the supernatant were quantified using a competitive ELISA kit.[6][7][8][9]

Table 2: Effect of Test Compounds on PGE2 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)PGE2 Concentration (pg/mL) (Mean ± SD)% Inhibition of PGE2 Production
Control (Vehicle)-85 ± 12-
LPS (1 µg/mL)-1245 ± 980%
LPS + this compound1988 ± 7520.6%
10543 ± 4956.4%
50215 ± 3182.7%
LPS + Dexamethasone1350 ± 4271.9%
LPS + Indomethacin1155 ± 2587.5%

Hypothetical Data

Pro-inflammatory Cytokine Production (TNF-α and IL-6)

TNF-α and IL-6 are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Their concentrations in the cell culture supernatants were determined by sandwich ELISA.[10][11][12][13][14][15][16][17][18]

Table 3: Effect of Test Compounds on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Vehicle)-55 ± 832 ± 6
LPS (1 µg/mL)-2850 ± 2101580 ± 150
LPS + this compound12280 ± 1801250 ± 110
101350 ± 120780 ± 85
50690 ± 75410 ± 50
LPS + Dexamethasone1750 ± 80450 ± 60
LPS + Indomethacin12780 ± 2301550 ± 160

Hypothetical Data

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

To understand the molecular mechanisms underlying the observed anti-inflammatory effects, we investigated the impact of the test compounds on the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[19][20][21][22]

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression.[21][23][24] Its activation involves the phosphorylation and degradation of its inhibitor, IκBα, allowing the p65 subunit to translocate to the nucleus and initiate transcription.

G cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p IkBa_p65 IκBα-p65 Complex (Cytoplasm) IkBa_p65->IKK Phosphorylation p65 p65 IkBa_p->p65 Degradation of IκBα Nucleus Nucleus p65->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes

Caption: Simplified NF-κB signaling pathway.

Our hypothetical findings suggest that this compound, similar to dexamethasone, inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of p65. In contrast, indomethacin shows minimal effect on this pathway.

The MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[19][20][22][25]

G LPS LPS Upstream_Kinases Upstream Kinases (e.g., TAK1) LPS->Upstream_Kinases p38_JNK_ERK p38, JNK, ERK Activation Upstream_Kinases->p38_JNK_ERK AP1 AP-1 Activation p38_JNK_ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes

Caption: Overview of the MAPK signaling pathway in inflammation.

Hypothetically, this compound demonstrates a dose-dependent inhibition of p38 and JNK phosphorylation, while having a less pronounced effect on ERK phosphorylation. Dexamethasone also exhibits inhibitory effects on MAPK signaling.[26] Indomethacin's primary mechanism is independent of this pathway.[5][27][28][29][30]

Discussion and Conclusion

This comparative guide provides a comprehensive overview of the anti-inflammatory profile of the novel compound, this compound, in relation to the standard drugs dexamethasone and indomethacin.

Based on the presented hypothetical data, this compound emerges as a potent inhibitor of pro-inflammatory mediator production, with an efficacy profile that is, in many aspects, comparable to or exceeding that of the standard drugs. Notably, its broad-spectrum inhibitory activity on NO, PGE2, TNF-α, and IL-6 suggests a mechanism of action that targets upstream signaling pathways.

The data indicates that this compound likely exerts its anti-inflammatory effects through the dual inhibition of the NF-κB and MAPK signaling pathways. This contrasts with the more specific mechanisms of dexamethasone, which primarily acts through the glucocorticoid receptor to transrepress pro-inflammatory genes,[26][31][32][33][34] and indomethacin, which predominantly inhibits COX enzymes.[5][27][28][29][30]

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours. Cells were then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.[3][35]

Cell Viability Assay (MTT)

Cell viability was assessed to ensure that the observed anti-inflammatory effects were not due to cytotoxicity. Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals. Absorbance was measured at 570 nm.[3]

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production was determined by measuring the accumulation of nitrite in the culture supernatants using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) and incubated for 10 minutes. Absorbance was measured at 540 nm.[3][4]

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) ELISAs

The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[6][8][9][13][14][16][17][18][36] Briefly, supernatants were added to antibody-coated plates, followed by the addition of detection antibodies and a substrate solution for color development. Absorbance was measured at 450 nm.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationships of Cadinane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount. This guide provides an in-depth evaluation of the structure-activity relationships (SAR) of cadinane derivatives, a prominent class of sesquiterpenoids with a wide array of promising therapeutic activities. By synthesizing data from numerous studies, we will explore how subtle modifications to the cadinane scaffold can profoundly impact its anti-inflammatory, cytotoxic, and antifungal properties. This document is designed to be a practical resource, offering not only a comparative analysis of different derivatives but also detailed experimental protocols and visual guides to facilitate further research and development in this exciting field.

The Cadinane Scaffold: A Foundation for Diverse Bioactivities

Cadinane sesquiterpenoids are a large and structurally diverse family of natural products characterized by a bicyclic core.[1] Their prevalence in various plant species and microorganisms has made them a focal point of phytochemical and pharmacological research.[1] The inherent stereochemical complexity of the cadinane skeleton provides a rich playground for structural modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] This guide will dissect the key structural features that govern these activities, providing a roadmap for the rational design of novel and potent cadinane-based therapeutic agents.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, making the quest for potent anti-inflammatory agents a priority in drug discovery. Several cadinane derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Key Structural Determinants for Anti-inflammatory Potency

A comparative analysis of various cadinane sesquiterpenoids reveals that the presence and position of hydroxyl groups, as well as the overall stereochemistry of the molecule, play a crucial role in their anti-inflammatory efficacy. For instance, a study on cadinane-type sesquiterpenes isolated from Mappianthus iodoides demonstrated that several derivatives exhibited notable inhibitory effects on NO production, with IC50 values comparable to the anti-inflammatory drug hydrocortisone.[3][4] Similarly, myrrhterpenes A and B, isolated from Commiphora myrrha, displayed potent inhibition of nitric oxide production in LPS-induced RAW 264.7 macrophages.[5]

The following table summarizes the anti-inflammatory activity of representative cadinane derivatives:

CompoundSourceAssayIC50 (µM)Reference
MappianiodeneMappianthus iodoidesNO Inhibition (LPS-stimulated RAW 264.7)Equivalent to hydrocortisone[3][4]
Myrrhterpene ACommiphora myrrhaNO Inhibition (LPS-stimulated RAW 264.7)Data not specified, but potent[5]
Myrrhterpene BCommiphora myrrhaNO Inhibition (LPS-stimulated RAW 264.7)Data not specified, but potent[5]
(+)-AristoloneAcanthella cavernosaTNF-α & CCL2 Inhibition (LPS-stimulated RAW 264.7)74.1% inhibition of TNF-α at 1 µM[6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the key steps to assess the anti-inflammatory activity of cadinane derivatives by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Test compounds (cadinane derivatives)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the cadinane derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 20-24 hours.[7]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Reading: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated wells to those in LPS-stimulated control wells.

Visualizing the Anti-inflammatory Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite Quantification A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat with Cadinane Derivatives B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F Transfer supernatant G Add Griess Reagent F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Cytotoxic Activity: Targeting Cancer Cells

A significant number of cadinane derivatives have been investigated for their cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents. The structure-activity relationship in this context is often linked to the presence of specific functional groups that can interact with cellular targets and induce apoptosis or inhibit cell proliferation.

Structural Features Influencing Cytotoxicity

Studies have shown that cadinane sesquiterpenoids isolated from various natural sources exhibit moderate to potent cytotoxic activities. For instance, compounds isolated from the infected stems of Hibiscus tiliaceus showed cytotoxic activity toward HepG2 and Huh7 cell lines, with IC50 values ranging from 3.5 to 6.8 μM.[7][8] Another study on a new cadinane sesquiterpenoid glucoside from Abelmoschus sagittifolius reported moderate cytotoxicity against Hela and HepG-2 human cancer cell lines.[9] The presence of α,β-unsaturated carbonyl moieties and epoxide groups are often associated with enhanced cytotoxic activity, likely due to their ability to act as Michael acceptors and alkylate biological macromolecules.

The following table summarizes the cytotoxic activity of selected cadinane derivatives:

CompoundSource/SyntheticCell Line(s)IC50 (µM)Reference
1b, 2b, 4, 6, 8Hibiscus tiliaceusHepG2, Huh73.5 - 6.8[7][8]
Chimnitensin A-FChimonanthus nitensMDA-MB-468, MDA-MB-231Data not specified, but active[10]
BerkoreanolBerberis koreanaNot specifiedData not specified, but active[11]
Amorphaenes A, E, H, M, PPenicillium sp. HZ-5Pancreatic ductal adenocarcinoma cells13.1 - 28.6[12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds (cadinane derivatives)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of the cadinane derivatives for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.[4]

Visualizing the Cytotoxicity Workflow

G cluster_0 Cell Treatment cluster_1 MTT Assay A Seed Cancer Cells B Treat with Cadinane Derivatives A->B C Incubate for 24-72h B->C D Add MTT Solution C->D Proceed to assay E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Antifungal Activity: Combating Fungal Pathogens

Fungal infections pose a significant threat to human health and agriculture. Cadinane sesquiterpenes have emerged as a promising class of natural antifungals. Understanding the structural features that contribute to their antifungal efficacy is crucial for the development of new and effective treatments.

Structure-Activity Insights into Antifungal Action

A study on cadinane-type sesquiterpene derivatives against wood-decay fungi revealed important SAR insights.[13] The presence of an unsaturated double bond and oxygen-containing functional groups, such as hydroxyl groups, were found to be key determinants of antifungal activity.[13] Furthermore, the stereoconfiguration of these compounds significantly influences their potency.[13] For example, α-cadinol demonstrated strong antifungal activity against Lenzites betulina, Trametes versicolor, and Laetiporus sulphureus, with a total mean IC50 of 0.10 mM.[13] The lipophilicity of the compounds, often expressed as log P, also showed a correlation with their antifungal activity.[13]

The following table presents the antifungal activity of some cadinane derivatives:

| Compound | Fungal Strain(s) | MIC (µg/mL) or IC50 (mM) | Reference | |---|---|---|---|---| | α-Cadinol | Lenzites betulina, Trametes versicolor, Laetiporus sulphureus | Total mean IC50: 0.10 mM |[13] | | 3β-ethoxy-T-muurolol | Wood-decay fungi | 0.24 mM |[13] | | 4βH-cadinan-10β-ol | Wood-decay fungi | 0.25 mM |[13] | | 4βH-muurolan-10β-ol | Wood-decay fungi | 0.29 mM |[13] | | 4βH-cadinan-10α-ol | Wood-decay fungi | 0.25 mM |[13] | | δ-cadinene | Streptococcus pneumoniae | 31.25 µg/mL |[14] |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds (cadinane derivatives)

  • Positive control antifungal agent

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain according to established guidelines (e.g., CLSI M27-A3).[5]

  • Serial Dilution: Perform a two-fold serial dilution of the cadinane derivatives in the broth medium in the wells of a 96-well plate.[5]

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the optical density.[14]

Visualizing the Antifungal Susceptibility Workflow

G cluster_0 Assay Setup cluster_1 Incubation and Reading A Prepare Serial Dilutions of Cadinane Derivatives C Inoculate Wells A->C B Prepare Standardized Fungal Inoculum B->C D Incubate Plates C->D Proceed to incubation E Determine MIC (Visually or by OD) D->E

Caption: Workflow for the Broth Microdilution Antifungal Assay.

Conclusion and Future Directions

The cadinane scaffold represents a versatile platform for the development of new therapeutic agents. This guide has highlighted the critical role of specific structural features, such as the presence and location of hydroxyl groups, unsaturated bonds, and the overall stereochemistry, in dictating the anti-inflammatory, cytotoxic, and antifungal activities of cadinane derivatives. The provided experimental protocols and workflows serve as a practical resource for researchers aiming to evaluate the biological potential of novel cadinane compounds.

Future research in this area should focus on the synthesis of novel derivatives with targeted modifications to further elucidate the SAR and optimize their therapeutic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation cadinane-based drugs with improved potency and selectivity. The continued exploration of this fascinating class of natural products holds immense promise for addressing unmet medical needs.

References

A Comprehensive Guide to Evaluating the Synergistic and Antagonistic Effects of Cadinane Sesquiterpenoids in Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Editor's Note: The initial focus of this guide was the specific molecule 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. However, a thorough review of current scientific literature reveals a lack of specific published data on this particular compound. To provide a valuable and scientifically grounded resource, this guide has been broadened to address the synergistic and antagonistic effects of the broader class of cadinane sesquiterpenoids, to which the originally requested molecule belongs. The principles, protocols, and analyses detailed herein are directly applicable to the investigation of any novel compound within this class, including this compound, should it become a subject of future research.

Introduction: The Therapeutic Potential of Cadinane Sesquiterpenoids in Combination Regimens

Cadinane sesquiterpenoids are a diverse class of natural products isolated from various plants and fungi, known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Their complex structures offer a rich scaffold for drug discovery and development. A significant area of interest is their use in combination therapies, where they may act synergistically to enhance the efficacy of existing drugs, overcome resistance, or reduce toxicity. Conversely, there is also the potential for antagonistic interactions, which could diminish therapeutic outcomes. Understanding these interactions is paramount for the rational design of novel combination treatments. This guide provides a comprehensive framework for the systematic evaluation of the synergistic and antagonistic effects of cadinane sesquiterpenoids in combination with other therapeutic agents.

Foundational Concepts: Synergy, Additivity, and Antagonism

When two or more drugs are administered together, their combined effect can be synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the drugs is greater than the sum of their individual effects. This is a highly desirable outcome in combination therapy, as it can lead to increased efficacy at lower doses, potentially reducing side effects and combating drug resistance.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects. This can be detrimental, as one drug may inhibit the action of the other.

The most widely accepted method for quantifying these interactions is the Chou-Talalay method , which calculates a Combination Index (CI) .

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

This method provides a quantitative measure of the interaction and is a cornerstone of in vitro combination therapy studies.

Experimental Workflow for Assessing Drug Interactions

A robust experimental design is crucial for accurately determining the nature of the interaction between a cadinane sesquiterpenoid and another therapeutic agent. The following workflow outlines the key steps:

G cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation A Determine IC50/EC50 for Cadinane Sesquiterpenoid C Design Combination Matrix (Constant or Non-Constant Ratio) A->C B Determine IC50/EC50 for Combination Agent B->C D Perform In Vitro Assay (e.g., Cell Viability, MIC) C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Generate Isobolograms E->F G Investigate Molecular Mechanisms (e.g., Western Blot, qPCR) F->G H In Vivo Model Validation G->H

Caption: A typical experimental workflow for evaluating drug interactions.

Detailed Protocol: In Vitro Synergy Testing using the Chou-Talalay Method

This protocol outlines the steps for assessing the synergistic or antagonistic effects of a cadinane sesquiterpenoid in combination with another drug (Drug X) on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Appropriate cell culture medium and supplements

  • Cadinane sesquiterpenoid stock solution

  • Drug X stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Single-Agent IC50 Determination:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the cadinane sesquiterpenoid and Drug X in separate plates.

    • Treat the cells with a range of concentrations of each drug individually for a specified time (e.g., 48 or 72 hours).

    • Assess cell viability using a suitable reagent and a plate reader.

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression analysis in software like GraphPad Prism.

  • Combination Study Design:

    • Based on the individual IC50 values, design a combination matrix. A common approach is the constant ratio design, where the drugs are mixed at a fixed ratio of their IC50s (e.g., 1:1, 1:2, 2:1).

    • Prepare serial dilutions of the drug combination.

  • Combination Treatment and Viability Assay:

    • Seed cells as in step 1.

    • Treat the cells with the serial dilutions of the drug combination for the same duration as the single-agent study.

    • Include controls for each drug alone at the concentrations used in the combination.

    • Assess cell viability.

  • Data Analysis:

    • Use software like CompuSyn to automatically calculate the Combination Index (CI) based on the dose-effect data for the single agents and the combination.

    • Generate isobolograms, which are graphical representations of the drug interaction.

Interpreting the Data: Combination Index and Isobolograms

The following table summarizes the interpretation of the Combination Index values:

Combination Index (CI)Interpretation
< 0.1Very Strong Synergy
0.1 - 0.3Strong Synergy
0.3 - 0.7Synergy
0.7 - 0.85Moderate Synergy
0.85 - 0.90Slight Synergy
0.90 - 1.10Additive Effect
1.10 - 1.20Slight Antagonism
1.20 - 1.45Moderate Antagonism
> 1.45Antagonism

Isobolograms provide a visual confirmation of the interaction. In an isobologram, the IC50 values of the two drugs are plotted on the x and y axes. A straight line connecting these two points represents additivity. Data points falling below this line indicate synergy, while points above the line indicate antagonism.

G origin x_axis Dose of Drug A origin->x_axis y_axis Dose of Drug B origin->y_axis ic50_A IC50 of A ic50_B IC50 of B ic50_A->ic50_B Additive Line synergy_label Synergy antagonism_label Antagonism synergy_point antagonism_point

Caption: An example of an isobologram for data interpretation.

Mechanistic Insights: Unraveling the "Why" Behind the Interaction

Once a synergistic or antagonistic interaction is confirmed, the next critical step is to investigate the underlying molecular mechanisms. This not only strengthens the findings but also provides a rationale for further development.

Potential Mechanisms of Synergy:
  • Complementary Pathway Inhibition: The cadinane sesquiterpenoid and the combination agent may inhibit different targets in the same or parallel signaling pathways, leading to a more profound blockade of a critical cellular process.

  • Enhanced Drug Uptake/Bioavailability: One agent may increase the cellular uptake or reduce the efflux of the other.

  • Inhibition of Drug Resistance Mechanisms: The sesquiterpenoid might inhibit proteins that confer resistance to the partner drug, such as drug efflux pumps.

  • Induction of Apoptosis: The combination may push cells past the apoptotic threshold more effectively than either agent alone.

Potential Mechanisms of Antagonism:
  • Competitive Binding: Both drugs may compete for the same target site.

  • Induction of Drug Metabolism: One agent may increase the metabolic breakdown of the other.

  • Opposing Effects on a Signaling Pathway: The two drugs may have contradictory effects on a key regulatory protein or pathway.

The following diagram illustrates a hypothetical synergistic interaction where a cadinane sesquiterpenoid inhibits a pro-survival pathway (e.g., PI3K/Akt) that is upregulated in response to a primary cytotoxic agent.

G DrugX Cytotoxic Agent (e.g., Doxorubicin) DNA_Damage DNA Damage DrugX->DNA_Damage Induces Cadinane Cadinane Sesquiterpenoid PI3K_Akt PI3K/Akt Pathway (Pro-survival) Cadinane->PI3K_Akt Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers Resistance Upregulation of Survival Pathways DNA_Damage->Resistance Leads to PI3K_Akt->Apoptosis Inhibits Resistance->PI3K_Akt Activates

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS No. 226904-40-1), a sesquiterpenoid of interest in various research applications. Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principle: Proactive Hazard Assessment in the Absence of Complete Data

A critical aspect of handling specialized research chemicals like this compound is the frequent lack of comprehensive toxicological and environmental fate data. The Safety Data Sheet (SDS) for this compound indicates "no data available" for key toxicity metrics, such as effects on fish, daphnia, and algae.[1] This absence of information does not imply safety. As a guiding principle, the compound should be handled as a potentially hazardous substance.

This compound belongs to the sesquiterpenoid class, which are known for a wide range of biological activities.[2][3] Some sesquiterpenoids can exhibit toxicity or cause allergic reactions.[3] Therefore, a conservative approach to handling and disposal is scientifically prudent and essential for minimizing risk.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the appropriate PPE must be worn to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended.To avoid inhalation of any dust or aerosols, especially given the lack of inhalation toxicity data.

Spill Management: Preparedness and Response

Accidental spills should be managed promptly and safely. The following procedure outlines the necessary steps:

  • Evacuate and Ventilate : Ensure the spill area is clear of personnel and increase ventilation, preferably within a chemical fume hood.

  • Containment : For larger spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spread of the liquid.

  • Clean-up : Carefully sweep or wipe up the spilled material and absorbent. Place all contaminated materials into a designated, sealed hazardous waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed chemical waste disposal service.[1] Sewer and regular trash disposal are strictly prohibited.[4][5]

Workflow for Disposal

Caption: Figure 1: Disposal Workflow for this compound.

Detailed Steps:

  • Segregation : Do not mix this compound with other waste streams unless compatibility is confirmed. It should be treated as a non-halogenated organic waste.

  • Containerization :

    • Place the waste compound into a designated, leak-proof, and chemically compatible primary container.[4][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container is not overfilled; a general rule is to fill to no more than 90% capacity.[6]

    • Securely close the container.[4]

  • Labeling :

    • Affix a hazardous waste tag to the container.[5]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations.[5]

      • The quantity of waste.

      • The date of waste generation.[5]

      • The words "Hazardous Waste".[5]

      • The principal investigator's name and contact information.[5]

  • Storage :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be located near the point of generation and under the control of laboratory personnel.[6][7]

    • Ensure proper segregation within the SAA to prevent contact with incompatible materials.[7]

  • Final Disposal :

    • Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The recommended disposal methods are controlled incineration or transfer to a licensed chemical destruction plant.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Contaminated Packaging : Original containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill if local regulations permit.[1]

Regulatory Framework

Disposal of laboratory chemical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6] It is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines to ensure full compliance.[8][9]

Disposal Decision Tree

DisposalDecision A Is the material pure This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow Institutional Non-Hazardous Waste Stream A->C No D Is the container empty and triple-rinsed? B->D E Collect rinsate as hazardous waste. Manage container as per institutional policy. D->E Yes F Dispose of container with contents as hazardous waste. D->F No caption Figure 2: Disposal Decision Tree

Caption: Figure 2: Disposal Decision Tree for materials related to this compound.

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility in the laboratory, ensuring that the pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

Personal protective equipment for handling 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

This guide provides essential safety and logistical information for the handling and disposal of this compound, a sesquiterpenoid isolated from the leaves of Casearia sylvestris. As a novel natural product, comprehensive toxicological data is limited. Therefore, a precautionary approach is paramount, treating the compound with the respect due to a potentially hazardous substance. This document synthesizes established best practices for handling similar chemical classes with general laboratory safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes.

Hazard Assessment and Triage

Given the absence of a comprehensive Safety Data Sheet (SDS), the primary hazard assessment for this compound is based on its classification as a sesquiterpenoid dione. Sesquiterpene lactones, a related class of compounds, are known to possess a range of biological activities and potential toxicities.

Key Potential Hazards:

  • Dermal Sensitization: Many sesquiterpene lactones are known to be skin sensitizers, capable of causing contact dermatitis upon repeated exposure.[1]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Systemic Effects: As with any novel compound, the full toxicological profile is unknown. Systemic effects upon ingestion, inhalation, or absorption cannot be ruled out.

  • Reproductive Toxicity: Studies on crude extracts of Casearia sylvestris have indicated potential detrimental effects on fetal development at certain dose levels, warranting caution for researchers of child-bearing potential.[2]

Due to these potential hazards, all handling of this compound should be conducted within a designated controlled area, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection Fully buttoned laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area or chemical fume hood. A dust mask (e.g., N95) may be considered when handling larger quantities of the solid to prevent inhalation of airborne particles.To minimize inhalation exposure, especially when handling the compound as a powder.
Footwear Closed-toe shoesTo protect the feet from spills.
PPE Selection and Donning/Doffing Workflow

The selection and use of PPE should follow a deliberate workflow to ensure maximum protection and prevent cross-contamination.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to prevent contamination) Assess_Hazards Assess Hazards & Quantities Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Inspect_PPE Inspect PPE for Defects Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Gloves1 2. Don Inner Gloves Don_Coat->Don_Gloves1 Don_Eye 3. Don Eye Protection Don_Gloves1->Don_Eye Don_Gloves2 4. Don Outer Gloves Don_Eye->Don_Gloves2 Handle_Compound Handle this compound Don_Gloves2->Handle_Compound Doff_Gloves2 1. Remove Outer Gloves Handle_Compound->Doff_Gloves2 Doff_Coat 2. Remove Lab Coat Doff_Gloves2->Doff_Coat Doff_Eye 3. Remove Eye Protection Doff_Coat->Doff_Eye Doff_Gloves1 4. Remove Inner Gloves Doff_Eye->Doff_Gloves1 Wash_Hands 5. Wash Hands Thoroughly Doff_Gloves1->Wash_Hands

Caption: PPE Workflow for Handling this compound.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical for minimizing risk.

Step 1: Preparation

  • Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to ensure adequate ventilation.

  • Spill Kit: Ensure a chemical spill kit is readily accessible. The kit should contain absorbent materials, waste bags, and appropriate PPE.

  • Waste Container: A clearly labeled, sealed container for the disposal of contaminated solid and liquid waste must be available in the designated handling area.

Step 2: Handling the Compound

  • Weighing: If weighing the solid compound, do so in a chemical fume hood or on a balance with a draft shield to prevent the dispersal of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the compound. Use spatulas, forceps, or other appropriate tools for handling.

  • Transport: When transporting the compound or its solutions within the laboratory, use a secondary container to prevent spills.

Step 3: Post-Handling

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound. A suitable decontamination solution would be a standard laboratory detergent followed by a rinse with an appropriate solvent (e.g., ethanol or acetone), depending on the experimental context.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Stream Segregation:

  • Solid Waste: All disposable items that have come into direct contact with the compound, including gloves, weigh boats, and contaminated paper towels, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions containing the compound down the drain.

  • Sharps: Contaminated sharps, such as needles or pipette tips, should be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of in accordance with institutional and local environmental regulations for chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material from the spill kit. Wear appropriate PPE during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of your institution's safety policies and procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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